Product packaging for Isoquinoline-7,8-diamine(Cat. No.:CAS No. 120546-60-3)

Isoquinoline-7,8-diamine

Cat. No.: B047274
CAS No.: 120546-60-3
M. Wt: 159.19 g/mol
InChI Key: SOQHILJLESCVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoquinoline-7,8-diamine is a highly valuable diamine-functionalized heterocyclic building block designed for advanced chemical synthesis and materials science research. Its primary research value lies in its role as a critical precursor for the construction of complex polyheterocyclic systems, such as imidazo[4,5-g]isoquinolines and perimidines, which are scaffolds of significant interest in medicinal chemistry and materials science. This compound facilitates the synthesis of novel compounds for screening as potential therapeutic agents, particularly in the development of kinase inhibitors and intercalating agents. Furthermore, its vicinal diamine structure makes it an excellent ligand for coordinating various metal ions, enabling the creation of catalysts and functional metal-organic frameworks (MOFs). In the field of organic electronics, derivatives of this compound serve as key intermediates for synthesizing nitrogen-doped polycyclic aromatic hydrocarbons with tailored optoelectronic properties for applications in OLEDs and sensors. The reactivity of the two adjacent amino groups allows for facile cyclocondensation reactions with aldehydes and carbonyl compounds, providing a versatile handle for molecular diversification. Researchers will find this high-purity diamine essential for developing new chemical entities, exploring structure-activity relationships, and engineering novel functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B047274 Isoquinoline-7,8-diamine CAS No. 120546-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-7,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHILJLESCVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562697
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120546-60-3
Record name Isoquinoline-7,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Isoquinoline-7,8-diamine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. The document details a potential synthetic pathway, outlines the necessary characterization techniques, and discusses the broader context of isoquinoline derivatives' biological activities.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2][3] These scaffolds exhibit a wide range of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][3] this compound, with its ortho-diamine functionality, represents a valuable synthon for the construction of more complex heterocyclic systems, such as imidazoles and pyrazines, which are prevalent in biologically active molecules. This guide focuses on the practical aspects of preparing and identifying this specific diamine derivative.

Synthesis of this compound

A potential multi-step synthesis is outlined below. This proposed pathway is based on common and reliable organic reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed through the following key steps:

  • Nitration of a suitable isoquinoline precursor: To introduce the nitro group at the 8-position.

  • Introduction of the amino group at the 7-position: This may be achieved through various methods, such as nucleophilic aromatic substitution or reduction of a nitro group.

  • Reduction of the 8-nitro group: To afford the final this compound.

A more specific potential route starts from 7-methylquinoline, proceeds to 7-methyl-8-nitroquinoline, and then would require functional group transformations to arrive at the target molecule. A known procedure for the synthesis of 7-methyl-8-nitroquinoline involves the nitration of a mixture of 5- and 7-methylquinoline.[5]

Synthetic Pathway for this compound Start Suitable Isoquinoline Precursor Intermediate1 7-Amino-8-nitroisoquinoline Start->Intermediate1 Multi-step synthesis (e.g., nitration, amination) FinalProduct This compound Intermediate1->FinalProduct Reduction (e.g., SnCl2, H2/Pd)

Figure 1. Proposed high-level synthetic workflow for this compound.

Detailed Experimental Protocols

Based on analogous procedures for quinoline derivatives, the following protocols are proposed.[4]

Step 1: Synthesis of 7-Amino-8-nitroisoquinoline (Hypothetical)

A suitable starting material, such as 7-aminoisoquinoline, would be subjected to nitration. Due to the directing effects of the amino group and the isoquinoline ring system, careful control of reaction conditions would be necessary to achieve selective nitration at the 8-position. Protective group strategies may be required.

Step 2: Synthesis of this compound by Reduction

The reduction of 7-amino-8-nitroisoquinoline to this compound is a critical step. Several reducing agents are effective for the conversion of an aromatic nitro group to an amine in the presence of other functional groups.

  • Method A: Reduction with Tin(II) Chloride (SnCl₂)

    • 7-Amino-8-nitroisoquinoline would be dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

    • An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) would be added portion-wise.

    • The reaction mixture would be heated under reflux for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • After cooling, the reaction mixture would be basified with a strong base (e.g., NaOH or NH₄OH) to precipitate the tin salts.

    • The product would then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Method B: Catalytic Hydrogenation

    • 7-Amino-8-nitroisoquinoline would be dissolved in a suitable solvent like ethanol or methanol.

    • A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) would be added.

    • The reaction mixture would be stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.

    • The catalyst would be removed by filtration through a pad of Celite.

    • The filtrate would be concentrated under reduced pressure to yield the crude product.

The crude this compound would then be purified by a suitable method, such as column chromatography or recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended. While specific data for the target molecule is not available in the literature, expected spectral characteristics can be inferred from the parent isoquinoline and related diaminoaromatic compounds.

Physical Properties
PropertyExpected Value/Observation
Appearance Likely a solid at room temperature, possibly colored due to the presence of amino groups which can be susceptible to oxidation.
Melting Point Expected to be significantly higher than the parent isoquinoline (26-28 °C) due to increased polarity and potential for intermolecular hydrogen bonding.[6]
Solubility Expected to have low solubility in water and good solubility in polar organic solvents such as ethanol, methanol, and DMSO.[6]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core. The chemical shifts will be influenced by the electron-donating amino groups. Broad singlets corresponding to the amine protons (-NH₂) would also be expected, and their chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons bearing the amino groups (C-7 and C-8) are expected to be shifted upfield compared to the parent isoquinoline due to the electron-donating effect of the nitrogen atoms.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be crucial for identifying the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H stretching (amines)3300-3500 (two bands for primary amines)
C=N stretching (in aromatic ring)1600-1650
C=C stretching (aromatic)1450-1600
C-N stretching1250-1350
Aromatic C-H bending750-900

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of this compound and to study its fragmentation pattern.

  • Expected Molecular Ion (M⁺): For C₉H₉N₃, the exact mass would be approximately 159.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as HCN or NH₃, which is characteristic of nitrogen-containing aromatic compounds.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not prominent in the current literature, the broader class of isoquinoline derivatives is well-known for its diverse pharmacological effects.[2][3]

Derivatives of isoquinoline have been investigated for their potential as:

  • Anticancer agents: By targeting various cellular processes in cancer cells.[2]

  • Antibacterial agents: Exhibiting activity against a range of bacterial strains.

  • Enzyme inhibitors: Modulating the activity of key enzymes in various disease pathways.

Given the structural alerts present in this compound, particularly the ortho-diamine moiety which can act as a bidentate ligand for metal ions, it is plausible that this compound could exhibit interesting biological properties. For instance, it could be a precursor for the synthesis of novel kinase inhibitors or other targeted therapies.

Further research is warranted to explore the specific biological targets and signaling pathways that may be modulated by this compound. A general workflow for such an investigation is presented below.

Biological Activity Workflow Compound This compound Screening Biological Screening (e.g., cell-based assays, enzyme inhibition assays) Compound->Screening Hit Identification of Biological Activity (e.g., anticancer, antibacterial) Screening->Hit TargetID Target Identification (e.g., affinity chromatography, proteomics) Hit->TargetID Pathway Signaling Pathway Elucidation (e.g., Western blot, reporter assays) TargetID->Pathway

References

A Technical Guide to the Spectroscopic Characterization of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Isoquinoline-7,8-diamine, a key heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally related compounds, including isoquinoline, isoquinolin-7-amine, and isoquinolin-8-amine. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to facilitate its empirical characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic features of this compound. These predictions are derived from the known spectral properties of the isoquinoline core and the influence of amino substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-1~8.9s-
H-3~7.8d~5.5
H-4~8.2d~5.5
H-5~7.4d~8.0
H-6~7.0d~8.0
7-NH₂~4.5br s-
8-NH₂~5.0br s-

Solvent: DMSO-d₆. s = singlet, d = doublet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1~150
C-3~120
C-4~135
C-4a~128
C-5~115
C-6~118
C-7~145
C-8~140
C-8a~125

Solvent: DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400-3500Medium-Strong
N-H Stretch (symmetric)3300-3400Medium-Strong
Aromatic C-H Stretch3000-3100Medium
C=C Aromatic Stretch1600-1650Medium-Strong
C=N Stretch1550-1600Medium-Strong
N-H Bend1500-1550Medium
C-N Stretch1250-1350Strong
Aromatic C-H Out-of-Plane Bend750-900Strong

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

Analysis Type Predicted m/z Interpretation
Molecular Ion (M⁺∙) 159.0793C₉H₉N₃
Major Fragments 142[M-NH₃]⁺
131[M-HCN-NH₂]⁺
104[C₇H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied. Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H NMR spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C NMR spectrum to the DMSO solvent peak at 39.52 ppm.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a diamond or germanium ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The final spectrum should be presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion (m/z 159) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation pattern.

  • Processing: Calibrate the mass spectrometer using a known standard. Analyze the resulting mass spectra to determine the exact mass of the molecular ion and identify the major fragment ions.

Biological Context and Signaling Pathway

Isoquinoline alkaloids are known to exhibit a wide range of biological activities, including antiviral and anticancer effects.[1] Some of these activities are mediated through the modulation of key cellular signaling pathways. For instance, certain isoquinoline derivatives have been shown to interfere with the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase/Extracellular-Signal-Regulated Kinase (MAPK/ERK) pathways, which are crucial in inflammation, cell proliferation, and survival.[1]

Below is a diagram illustrating a generalized workflow for the spectroscopic analysis of a compound like this compound, a critical process in drug discovery and development where such molecules are often investigated.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of This compound QC Quality Control (e.g., TLC, mp) Synthesis->QC NMR NMR Spectroscopy (¹H, ¹³C, 2D) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry (HRMS, MS/MS) QC->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Archiving Data Archiving & Reporting Purity_Assessment->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Starting Materials for the Synthesis of 7,8-Diaminoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathways

Three primary strategies are proposed for the synthesis of 7,8-diaminoisoquinoline, each commencing from different starting materials and employing distinct synthetic transformations. These routes are:

  • Route A: The Pomeranz-Fritsch Reaction Approach

  • Route B: Analogy to 7,8-Diaminoquinoline Synthesis

  • Route C: Direct Functionalization of the Isoquinoline Core

The selection of a particular route will depend on the availability of starting materials, desired scale of synthesis, and tolerance for multi-step procedures.

Data Presentation: Comparison of Proposed Synthetic Routes

The following table summarizes the key aspects of each proposed synthetic route for a clear comparison.

RouteStarting Material(s)Key IntermediatesKey ReactionsPotential AdvantagesPotential Challenges
A 2,3-Dinitrobenzaldehyde, Aminoacetaldehyde diethyl acetal2,3-Dinitrobenzal-aminoacetal, 7,8-DinitroisoquinolinePomeranz-Fritsch cyclization, Catalytic hydrogenationConvergent synthesis, potential for good yields in the cyclization step.Availability and cost of 2,3-dinitrobenzaldehyde.
B 3-Amino-2-nitrotoluene, Glycerol7-Amino-8-nitroisoquinolineSkraup-type reaction (analogy), Nitration, ReductionUtilizes relatively simple starting materials.Skraup reactions can be low-yielding and produce mixtures of isomers.
C Isoquinoline7-Nitroisoquinoline, 7,8-DinitroisoquinolineElectrophilic nitration, ReductionMost direct approach if regioselectivity can be controlled.Lack of selectivity in the dinitration of isoquinoline is a major hurdle.

Experimental Protocols (Proposed)

The following are detailed, albeit theoretical, experimental protocols for the key transformations in the proposed synthetic routes. These are based on analogous procedures found in the literature and should be optimized for the specific substrates.

Route A: Pomeranz-Fritsch Reaction and Subsequent Reduction

Step 1: Synthesis of 7,8-Dinitroisoquinoline via Pomeranz-Fritsch Reaction

  • Condensation: 2,3-Dinitrobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (2,3-dinitrobenzal-aminoacetal).

  • Cyclization: The purified Schiff base is then subjected to acid-catalyzed cyclization. Concentrated sulfuric acid is traditionally used, though milder conditions with Lewis acids like trifluoroacetic anhydride may also be effective. The reaction mixture is typically heated to promote the cyclization and dehydration, leading to the formation of 7,8-dinitroisoquinoline.

  • Work-up and Purification: The reaction is quenched by pouring onto ice, followed by basification and extraction with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Reduction of 7,8-Dinitroisoquinoline

  • Catalytic Hydrogenation: 7,8-Dinitroisoquinoline is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is added.

  • Reaction: The mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or similar hydrogenation apparatus and shaken until the theoretical amount of hydrogen is consumed.

  • Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield crude 7,8-diaminoisoquinoline, which can be further purified by recrystallization.

Route B: Analogy to 7,8-Diaminoquinoline Synthesis

Step 1: Synthesis of 7-Amino-8-nitroisoquinoline

This step would be analogous to the Skraup synthesis of quinolines.

  • Reaction Setup: A mixture of 3-amino-2-nitrotoluene, glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., the nitro group of the starting material or an external one) is heated.

  • Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and neutralized. The product is then extracted and purified. This reaction is likely to produce a mixture of isomers, requiring careful separation.

Step 2: Reduction to 7,8-Diaminoisoquinoline

The resulting 7-amino-8-nitroisoquinoline can be reduced to the diamine using standard methods as described in Route A, Step 2.

Route C: Direct Functionalization of Isoquinoline

Step 1: Dinitration of Isoquinoline

  • Nitrating Mixture: Isoquinoline is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures.

  • Reaction Control: The temperature and reaction time must be carefully controlled to favor dinitration, though achieving high selectivity for the 7 and 8 positions is expected to be difficult.

  • Isolation: The product mixture is isolated by quenching the reaction on ice and is likely to require extensive chromatographic separation to isolate the desired 7,8-dinitroisoquinoline.

Step 2: Reduction of 7,8-Dinitroisoquinoline

The isolated 7,8-dinitroisoquinoline is then reduced to 7,8-diaminoisoquinoline as described in Route A, Step 2.

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the proposed synthetic pathways.

G A_start1 2,3-Dinitrobenzaldehyde A_int1 Pomeranz-Fritsch Cyclization A_start1->A_int1 A_start2 Aminoacetaldehyde diethyl acetal A_start2->A_int1 A_int2 7,8-Dinitroisoquinoline A_int1->A_int2 A_end 7,8-Diaminoisoquinoline A_int2->A_end Reduction G B_start1 3-Amino-2-nitrotoluene B_int1 Skraup-type Reaction B_start1->B_int1 B_start2 Glycerol B_start2->B_int1 B_int2 7-Amino-8-nitroisoquinoline B_int1->B_int2 B_end 7,8-Diaminoisoquinoline B_int2->B_end Reduction G C_start Isoquinoline C_int 7,8-Dinitroisoquinoline C_start->C_int Dinitration C_end 7,8-Diaminoisoquinoline C_int->C_end Reduction

Theoretical Studies on Isoquinoline-7,8-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. The introduction of amino groups to the isoquinoline scaffold can profoundly influence its electronic properties, basicity, and potential for intermolecular interactions, making diamino-substituted isoquinolines attractive targets for theoretical and experimental investigation. This guide focuses on the theoretical characterization of the yet-to-be-extensively-studied Isoquinoline-7,8-diamine.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed technical guide on how to approach the theoretical study of this compound. This includes a proposed synthetic route, a comprehensive computational methodology, and an illustrative presentation of the expected theoretical data.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the synthesis of related diaminoquinolines. A potential pathway could start from a suitably substituted benzene derivative, followed by the construction of the pyridine ring and subsequent introduction and modification of functional groups to yield the target diamine.

A possible multi-step synthesis is outlined below. This proposed pathway is hypothetical and would require experimental validation and optimization.

G cluster_0 Proposed Synthetic Pathway for this compound Start 3,4-Dinitrotoluene Step1 Oxidation to 3,4-Dinitrobenzoic Acid Start->Step1 e.g., KMnO4 Step2 Reduction to 3,4-Diaminobenzoic Acid Step1->Step2 e.g., H2/Pd-C Step3 Skraup-Doebner-von Miller Reaction (or similar quinoline synthesis) Step2->Step3 e.g., Glycerol, H2SO4, oxidant Step4 Formation of 7,8-Diaminoisoquinoline-3-carboxylic acid Step3->Step4 Step5 Decarboxylation Step4->Step5 Heat Product This compound Step5->Product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations.

Step 1: Oxidation of 3,4-Dinitrotoluene to 3,4-Dinitrobenzoic Acid

  • Reagents: 3,4-Dinitrotoluene, Potassium permanganate (KMnO4), water, sulfuric acid.

  • Procedure: 3,4-Dinitrotoluene is suspended in water, and potassium permanganate is added portion-wise. The mixture is heated under reflux for several hours until the purple color of the permanganate disappears. The reaction mixture is then cooled and filtered to remove manganese dioxide. The filtrate is acidified with sulfuric acid to precipitate the 3,4-dinitrobenzoic acid, which is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 3,4-Dinitrobenzoic Acid to 3,4-Diaminobenzoic Acid

  • Reagents: 3,4-Dinitrobenzoic acid, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure: 3,4-Dinitrobenzoic acid is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is flushed with nitrogen and then pressurized with hydrogen gas (e.g., 50 psi). The mixture is shaken at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 3,4-diaminobenzoic acid.

Step 3 & 4: Formation of 7,8-Diaminoisoquinoline-3-carboxylic acid via Skraup-Doebner-von Miller Reaction

  • Reagents: 3,4-Diaminobenzoic acid, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Procedure: A mixture of 3,4-diaminobenzoic acid, glycerol, and the oxidizing agent is heated. Concentrated sulfuric acid is added cautiously. The reaction mixture is heated at a controlled temperature (e.g., 120-140 °C) for several hours. After cooling, the mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The product is then purified by recrystallization or column chromatography.

Step 5: Decarboxylation to this compound

  • Reagents: 7,8-Diaminoisoquinoline-3-carboxylic acid.

  • Procedure: The carboxylic acid derivative is heated above its melting point, either neat or in a high-boiling solvent (e.g., diphenyl ether), until the evolution of carbon dioxide ceases. The resulting this compound is then purified by sublimation or recrystallization.

Theoretical Studies: A Computational Approach

A thorough theoretical investigation of this compound would provide valuable insights into its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) is a powerful tool for such studies.

G cluster_1 Computational Workflow for Theoretical Studies Input This compound Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Props Property Calculations Freq->Props HOMO_LUMO Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) Props->HOMO_LUMO MEP Molecular Electrostatic Potential Props->MEP NBO Natural Bond Orbital Analysis Props->NBO TD-DFT TD-DFT for UV-Vis Spectra Props->TD-DFT NMR GIAO for NMR Shifts Props->NMR

Caption: A general workflow for the computational study of this compound.

Computational Methodology
  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP is a common choice for a good balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for a more flexible description of bonding.

  • Solvation Model: To simulate a solution environment, a polarizable continuum model (PCM) can be employed, with a solvent such as water or DMSO.

Key Theoretical Descriptors and Expected Data

The following tables summarize the types of quantitative data that would be obtained from a theoretical study of this compound. The values provided are for illustrative purposes and are based on theoretical calculations of isoquinoline and its amino-substituted analogues.

Table 1: Calculated Molecular Properties (Hypothetical)

PropertyExpected Value RangeSignificance
Dipole Moment (Debye)2.5 - 4.0Indicates the overall polarity of the molecule.
HOMO Energy (eV)-5.0 to -6.0Relates to the electron-donating ability (ionization potential).
LUMO Energy (eV)-0.5 to -1.5Relates to the electron-accepting ability (electron affinity).
HOMO-LUMO Gap (eV)3.5 - 5.0Correlates with chemical reactivity and electronic transitions.
Molecular Polarizability~150-170 (a.u.)Describes the distortion of the electron cloud in an electric field.

Table 2: Selected Calculated Geometric Parameters (Hypothetical)

ParameterBond/AngleExpected Value (Å or °)
Bond Lengths
C7-N~1.39
C8-N~1.39
C7-C8~1.41
N-H (amino)~1.01
Bond Angles
C6-C7-N~120
C1-C8-N~120
H-N-H (amino)~110
Dihedral Angles
C6-C7-C8-C1~0
H-N-C7-C6~0 or ~180

Potential Signaling Pathways and Biological Activity

There is no published information regarding the biological activity or associated signaling pathways for this compound. However, the isoquinoline scaffold is present in numerous biologically active compounds. The introduction of two amino groups at the 7 and 8 positions could confer novel pharmacological properties.

A hypothetical workflow for investigating the biological activity could involve:

  • In Silico Screening: Docking studies against various protein targets (e.g., kinases, DNA, enzymes involved in neurotransmission) to predict potential binding affinities.

  • In Vitro Assays: Screening the compound against a panel of cancer cell lines to assess for cytotoxic or anti-proliferative effects.

  • Enzyme Inhibition Assays: Testing for inhibitory activity against specific enzymes based on the in silico screening results.

G cluster_2 Hypothetical Biological Screening Workflow Molecule This compound InSilico In Silico Docking (Target Prediction) Molecule->InSilico InVitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) InSilico->InVitro Hit Identification of Potential Biological Activity InVitro->Hit Pathway Elucidation of Signaling Pathway Hit->Pathway

The Diaminoisoquinoline Core: A Journey from Early Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaminoisoquinoline scaffold, a heterocyclic aromatic framework, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and conformational flexibility have allowed for the development of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of diaminoisoquinolines, with a focus on their synthesis, biological evaluation, and mechanisms of action.

I. Early Discovery and Historical Context

The genesis of diaminoisoquinoline chemistry can be traced back to the mid-20th century, with early investigations focused on the synthesis of substituted isoquinolines for various therapeutic applications. A pivotal moment in the history of this scaffold was the work of A. McCoubrey and D. W. Mathieson in 1949. In their search for new trypanocidal agents, they reported the synthesis of diamino-1-phenylisoquinoline methiodides.[1] This early exploration into the biological activity of diaminoisoquinolines laid the groundwork for future investigations into their therapeutic potential.

The fundamental methods for constructing the isoquinoline core, which were later adapted for the synthesis of their diamino-substituted counterparts, include several classic named reactions:

  • Bischler-Napieralski Reaction: First reported in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[2][3][4][5] This method has proven to be a versatile tool for the synthesis of a wide range of isoquinoline derivatives.

  • Pomeranz-Fritsch Reaction: Also discovered in 1893, this reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[6][7][8] It offers a distinct advantage in preparing isoquinolines with substitution patterns that are not easily accessible through other synthetic routes.[1]

These foundational synthetic strategies have been refined and expanded upon over the decades, enabling the synthesis of a vast library of diaminoisoquinoline analogues for biological screening.

II. Modern Therapeutic Applications

In recent years, the diaminoisoquinoline scaffold has garnered significant attention for its potential in treating a range of diseases, most notably in the areas of neurodegenerative disorders and oncology.

A groundbreaking application of 1,3-diaminoisoquinoline derivatives has been in the development of small molecules that target the toxic RNA repeats responsible for myotonic dystrophy type 1 (DM1).[9][10][11] DM1 is caused by a CTG repeat expansion in the 3'-untranslated region of the DMPK gene, which, when transcribed into CUG repeats, sequesters essential RNA-binding proteins, leading to widespread alternative splicing defects.

Researchers at Osaka University developed a series of 1,3-diaminoisoquinoline-based compounds, including the monomer JM608 and its dimeric form JM642, that have been shown to bind to the toxic CUG repeat RNA.[9] This binding disrupts the interaction between the RNA and the sequestered proteins, thereby rescuing the mis-splicing of key pre-mRNAs.[9][10][11]

Quantitative Data for RNA-Targeting Diaminoisoquinolines

CompoundTargetAssayValueReference
JM608r(CUG)9Surface Plasmon Resonance (SPR)Stepwise addition up to 1.0 µM[6]
JM642r(CUG)9Surface Plasmon Resonance (SPR)Stepwise addition up to 100 nM[6]
JM642DM1 patient-derived myoblastsRibonuclear foci disruption30 µM treatment reduced foci-positive nuclei from 41% to 6.7%[6]

The diaminoisoquinoline scaffold has also been explored for its potential as a kinase inhibitor in the context of cancer therapy. While the broader class of quinolines and aminoquinazolines are well-established as kinase inhibitor cores, the specific exploration of diaminoisoquinolines is an emerging area.[12][13] The nitrogen atoms in the diaminoisoquinoline structure can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pocket of various kinases. The development of selective and potent diaminoisoquinoline-based kinase inhibitors represents a promising avenue for future cancer drug discovery.

III. Experimental Protocols

The following is a representative synthetic protocol for a modern 1,3-diaminoisoquinoline derivative, JM608, as described in the literature.[9]

Experimental Workflow for the Synthesis of JM608

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Coupling cluster_deprotection Deprotection start 1-amino-5-bromo-3-chloroisoquinoline product1 Coupled product start->product1 Pd(PPh3)4, K2CO3 reagent1 Piperazine-substituted pyridinyl pinacol boronic ester reagent1->product1 product2 Intermediate 5 product1->product2 XPhos Pd G3, Cs2CO3 reagent2 Boc-protected carbamate reagent2->product2 final_product JM608 product2->final_product 4M HCl in AcOEt, CHCl3 G start β-Arylethylamide intermediate1 Electrophilic Intermediate (e.g., Nitrilium ion) start->intermediate1 Activation reagent Dehydrating Agent (e.g., POCl3, P2O5) reagent->intermediate1 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization product 3,4-Dihydroisoquinoline cyclization->product G DMPK DMPK gene with CTG repeat expansion toxicRNA Toxic CUG repeat RNA DMPK->toxicRNA Transcription sequestration Sequestration of MBNL1 toxicRNA->sequestration MBNL1 MBNL1 Splicing Factor MBNL1->sequestration mis_splicing Aberrant Splicing sequestration->mis_splicing disease DM1 Phenotype mis_splicing->disease diaminoisoquinoline 1,3-Diaminoisoquinoline (e.g., JM642) diaminoisoquinoline->toxicRNA Binding diaminoisoquinoline->sequestration Inhibition

References

An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, ranging from anticancer to antimicrobial, make them a subject of intense research in medicinal chemistry and drug discovery.[1][2][3][4] This technical guide focuses on the physicochemical properties of a specific derivative, Isoquinoline-7,8-diamine. Due to the limited availability of experimental data for this particular isomer, this document provides a comprehensive overview of predicted data for a closely related isomer, Isoquinoline-5,8-diamine, and experimental data for the parent isoquinoline and its mono-amino derivatives. This information serves as a valuable reference point for researchers working with and synthesizing isoquinoline diamines.

Furthermore, this guide presents detailed experimental protocols for determining key physicochemical parameters, offering a practical resource for laboratory work. It also includes visualizations of a general synthesis and analysis workflow for isoquinoline derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include pKa, logP, solubility, and melting/boiling points.

Data Presentation

The following tables summarize the available predicted and experimental data for isoquinoline and its amino derivatives. It is crucial to note that the data for Isoquinoline-5,8-diamine are predicted and should be used as an estimation for this compound until experimental verification is performed.

Table 1: Predicted Physicochemical Properties of Isoquinoline-5,8-diamine

PropertyPredicted Value
pKa6.50 ± 0.36
logP2.56
Boiling Point407.9 ± 35.0 °C
Density1.312 ± 0.06 g/cm³

Source: Es-wiki for isoquinolina-5,8-diamina

Table 2: Experimental Physicochemical Properties of Isoquinoline and Mono-amino Derivatives

CompoundpKalogPMelting Point (°C)Boiling Point (°C)Aqueous Solubility
Isoquinoline5.14, 5.42, 5.46[5][6][7]2.08, 2.14[6]26-28[6]242-243[6]Low solubility in water[6]
Isoquinolin-7-amine-1.6 (XLogP3)---
Isoquinolin-8-amine-1.4 (XLogP3)---

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[8][9][10][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but the pKa value will be an apparent pKa (pKaapp).

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8][9]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a titration vessel.

    • Add KCl to a final concentration of 0.15 M.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8][9]

    • If titrating the conjugate acid, initially, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[8][9]

    • Begin the titration by adding small increments of the 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.[9]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point. For a diamine, two inflection points may be observed, corresponding to the two pKa values.

    • Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point(s).

Determination of logP by Shake-Flask Method

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental logP determination.[12][13][14][15][16]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[12]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase at a concentration where it is fully dissolved.

  • Partitioning:

    • In a separatory funnel or a suitable vial, mix a known volume of the aqueous sample solution with a known volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[12]

    • Allow the phases to separate completely. Centrifugation can be used to aid separation.

  • Quantification:

    • Carefully withdraw aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • The logP is then calculated as log10(P).

Determination of Aqueous Solubility

Aqueous solubility is a crucial property that affects drug dissolution and absorption. Both kinetic and thermodynamic solubility assays are commonly performed.

This high-throughput method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.[17][18][19][20]

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering), as the concentration increases.

Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Procedure:

    • In a multi-well plate, add the aqueous buffer (e.g., PBS, pH 7.4).

    • Add small aliquots of the DMSO stock solution to the buffer to create a range of concentrations.

    • Incubate the plate with shaking for a defined period (e.g., 1-2 hours).[20]

  • Detection:

    • Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance.

    • The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

    • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV/MS.[17][20]

This method determines the equilibrium solubility of a solid compound in an aqueous buffer.[17]

Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer over an extended period. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing the aqueous buffer.

    • Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV/MS.

Determination of Melting Point by Capillary Method

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, the melting point is a sharp, characteristic value.

Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[21][22][23][24][25]

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.[22][23]

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[21]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[22]

    • Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[21]

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[21]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).[21]

    • Record the temperature at which the entire solid has melted into a clear liquid (completion of melting).[21]

    • The melting point is reported as this temperature range.

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general synthesis route for isoquinolines and a typical analytical workflow for their characterization.

G cluster_synthesis Bischler-Napieralski Synthesis of Isoquinoline Core start β-Phenylethylamine Derivative amide N-Acyl-β-phenylethylamine (Amide Intermediate) start->amide Acylation acyl_chloride Acyl Chloride acyl_chloride->amide cyclization Cyclodehydration (e.g., POCl₃, P₂O₅) amide->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline Derivative cyclization->dihydroisoquinoline dehydrogenation Dehydrogenation (e.g., Pd/C) dihydroisoquinoline->dehydrogenation isoquinoline Substituted Isoquinoline dehydrogenation->isoquinoline

Caption: General workflow for Bischler-Napieralski synthesis of isoquinolines.

G cluster_analysis Analytical Workflow for Isoquinoline Diamine Characterization sample Synthesized This compound dissolution Dissolution in Appropriate Solvent sample->dissolution hplc RP-HPLC Analysis dissolution->hplc Inject ms Mass Spectrometry (MS/MS) dissolution->ms Infuse/Inject nmr NMR Spectroscopy (¹H, ¹³C) dissolution->nmr Prepare Sample purity Purity Assessment hplc->purity identity Identity Confirmation ms->identity structure Structural Elucidation nmr->structure

References

An In-depth Technical Guide to the Solubility and Stability of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Isoquinoline-7,8-diamine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted properties based on the characteristics of the parent isoquinoline scaffold and related aromatic diamine compounds. Furthermore, it details standardized experimental protocols for determining these crucial physicochemical parameters, offering a roadmap for laboratory investigation.

Predicted Solubility Profile

The solubility of a compound is a critical factor in its potential application in pharmaceuticals and other scientific research. Based on the structural features of this compound, which include a heterocyclic aromatic isoquinoline core and two amino functional groups, a qualitative solubility profile can be predicted.

The parent compound, isoquinoline, is known to be sparingly soluble in water but exhibits good solubility in many organic solvents and dilute acidic solutions.[1][2][3] The presence of two amine groups in this compound is expected to increase its polarity compared to isoquinoline, which may lead to slightly enhanced aqueous solubility. However, the dominant aromatic structure suggests that its solubility in water will likely remain low.

As an aromatic diamine, this compound is expected to be a weak base.[4][5] The lone pair of electrons on the nitrogen atoms of the amine groups can accept protons, leading to the formation of water-soluble salts in acidic conditions. Therefore, the solubility of this compound is predicted to be significantly higher in acidic aqueous solutions.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLow to Sparingly SolubleThe aromatic core is hydrophobic, while the two amino groups add some polarity.
Dilute Aqueous Acid (e.g., 5% HCl)SolubleThe basic amino groups will be protonated to form soluble salts.[6]
Dilute Aqueous Base (e.g., 5% NaOH)InsolubleThe basic nature of the compound would be suppressed in a basic solution.
Common Organic Solvents (e.g., Ethanol, Acetone, Diethyl Ether)SolubleSimilar to the parent isoquinoline, it is expected to dissolve in common organic solvents.[2]
Non-polar Organic Solvents (e.g., Hexane)InsolubleThe polarity of the diamine functionality will likely prevent dissolution in non-polar solvents.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a standardized experimental protocol should be followed. The following outlines a general procedure for solubility assessment.

Materials and Equipment
  • This compound (high purity)

  • Selection of solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Methodology
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each test solvent in separate vials.

  • Equilibration: The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the supernatant.

  • Quantification: A precisely measured aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated HPLC method.

  • Data Analysis: The solubility is calculated and expressed in units such as mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Extract and dilute supernatant C->D E Analyze concentration by HPLC D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: Experimental workflow for determining the solubility of this compound.

Predicted Stability Profile and Degradation Pathways

The stability of a compound is crucial for its storage, handling, and formulation. Aromatic diamines can be susceptible to oxidation, particularly when exposed to air and light. The presence of the isoquinoline ring system, which itself can undergo oxidation, may influence the overall stability of the molecule.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Products
Solid State (Room Temperature, Protected from Light) Likely stableMinimal degradation expected.
Solid State (Elevated Temperature) Potential for degradationPolymerization or decomposition products.
Aqueous Solution (Neutral pH) Susceptible to oxidationFormation of colored oxidation products, potentially isoquinoline-7,8-dione.
Aqueous Solution (Acidic pH) More stable than neutral pHProtonation of the amine groups can reduce susceptibility to oxidation.
Aqueous Solution (Basic pH) Less stableIncreased rate of oxidation.
Exposure to Light Potential for photodegradationFormation of colored degradation products.

The primary degradation pathway for this compound is expected to be the oxidation of the diamine functionality to form the corresponding isoquinoline-7,8-dione . This is a common reaction for ortho-diaminobenzenes. This oxidation can be initiated by atmospheric oxygen and may be accelerated by light and elevated temperatures. The formation of the dione would likely result in a color change of the material or its solutions.

Experimental Protocol for Stability Testing

A comprehensive stability testing program is essential to understand the degradation profile of this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Materials and Equipment
  • This compound (high purity)

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

  • Appropriate packaging for the solid sample

  • Vials for solution stability studies

  • HPLC system with a photodiode array (PDA) detector for purity and degradation product analysis

  • Mass spectrometer (MS) for identification of degradation products

Methodology
  • Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and to develop a stability-indicating analytical method.

  • Long-Term and Accelerated Stability Studies: The solid compound, appropriately packaged, is stored in stability chambers at specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions. Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Solution Stability: The stability of the compound in various solvents and pH conditions is assessed by storing the solutions at different temperatures and monitoring for degradation over time.

  • Analytical Testing: At each time point, the samples are analyzed for appearance, assay (potency), purity (related substances), and moisture content. The formation of degradation products is monitored using the stability-indicating HPLC method.

  • Data Analysis: The rate of degradation is determined, and the shelf-life of the compound is extrapolated.

G Workflow for Stability Testing cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analytical Testing at Time Points cluster_analysis Data Evaluation A Prepare samples (solid and solution) B Place in stability chambers (controlled T/RH) A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Forced Degradation (Acid, Base, Peroxide, Light, Heat) B->E F Assay and Purity (HPLC) C->F D->F E->F G Appearance F->G H Degradation Product Identification (LC-MS) G->H I Determine degradation rate and shelf-life H->I

Caption: General workflow for conducting stability studies on this compound.

Logical Relationships in Physicochemical Properties

The physicochemical properties of this compound are interconnected. The presence of specific functional groups dictates its solubility and potential for degradation.

G Structure-Property Relationships cluster_structure Chemical Structure cluster_features Structural Features cluster_properties Predicted Physicochemical Properties Structure This compound Aromatic Aromatic Isoquinoline Core Structure->Aromatic Diamine Ortho-Diamine Groups Structure->Diamine Solubility Low Aqueous Solubility (Soluble in Acid) Aromatic->Solubility contributes to low water solubility Diamine->Solubility enhances solubility in acid Stability Susceptible to Oxidation Diamine->Stability site of oxidation Basicity Weakly Basic Diamine->Basicity confers basic properties

Caption: Relationship between the chemical structure of this compound and its predicted properties.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Isoquinoline-7,8-diamine as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Among these, isoquinoline-7,8-diamine serves as a valuable and versatile starting material for the synthesis of various fused heterocyclic systems. The presence of two adjacent amino groups on the isoquinoline core provides a reactive site for condensation reactions with a variety of electrophilic reagents, leading to the formation of novel polycyclic aromatic compounds with potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of imidazo[4,5-h]isoquinolines and pyrazino[2,3-h]isoquinolines using this compound as the key building block.

Applications in Drug Discovery and Medicinal Chemistry

The fused heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their structural similarity to known bioactive molecules. Imidazo[4,5-h]isoquinolines and pyrazino[2,3-h]isoquinolines are bioisosteres of other biologically active fused imidazole and pyrazine systems. These scaffolds are known to interact with various biological targets.

Potential Therapeutic Areas:

  • Oncology: Many fused imidazole and pyrazine derivatives exhibit cytotoxic and anti-proliferative activities against various cancer cell lines. The resulting heterocycles from this compound could be investigated as potential inhibitors of protein kinases or as DNA intercalating agents.

  • Antiviral and Antimicrobial Agents: The nitrogen-rich heterocyclic systems are known to possess antiviral and antimicrobial properties.

  • Central Nervous System (CNS) Disorders: Certain isoquinoline alkaloids and their synthetic derivatives have shown activity as neuroprotective agents or ligands for CNS receptors.

Synthesis of Imidazo[4,5-h]isoquinolines

The reaction of this compound with aldehydes or carboxylic acids and their derivatives provides a straightforward method for the synthesis of imidazo[4,5-h]isoquinolines. The choice of the second reactant allows for the introduction of various substituents at the 2-position of the resulting imidazole ring, enabling the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound Imidazo[4,5-h]isoquinoline This compound->Imidazo[4,5-h]isoquinoline [O] or Dehydrogenation plus1 + Aldehyde R-CHO Aldehyde->Imidazo[4,5-h]isoquinoline

Caption: General synthesis of 2-substituted imidazo[4,5-h]isoquinolines.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-h]isoquinoline

This protocol describes a typical procedure for the synthesis of a 2-substituted imidazo[4,5-h]isoquinoline using benzaldehyde as the reactant.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Nitrobenzene (as an oxidizing agent) or Palladium on Carbon (for dehydrogenation)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL). Add benzaldehyde (1.1 mmol) to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation/Dehydrogenation:

    • Method A (Oxidation): After the initial condensation, add nitrobenzene (2.0 mmol) and continue to reflux for another 12-16 hours.

    • Method B (Dehydrogenation): After cooling the initial condensation mixture, add 10% Palladium on carbon (10 mol%) and reflux in a suitable high-boiling solvent like xylene for 8-12 hours.

  • Work-up:

    • For Method A: Cool the reaction mixture and remove the ethanol under reduced pressure. The residue is then subjected to steam distillation to remove the excess nitrobenzene and aniline formed. The remaining solid is collected.

    • For Method B: Cool the reaction mixture, and filter the catalyst through a pad of celite. Wash the celite pad with ethanol. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude product is dissolved in dilute HCl and washed with ethyl acetate to remove non-basic impurities. The aqueous layer is then basified with a saturated NaHCO₃ solution until a precipitate is formed. The solid is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to afford the pure 2-phenyl-1H-imidazo[4,5-h]isoquinoline.

Quantitative Data (Representative Examples)
R-group of AldehydeReaction Time (h)Yield (%)
Phenyl1875
4-Chlorophenyl2072
4-Methoxyphenyl1878
Thiophen-2-yl2265

Synthesis of Pyrazino[2,3-h]isoquinolines

The condensation of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazino[2,3-h]isoquinolines. This reaction typically proceeds in good yields and allows for the introduction of substituents on the pyrazine ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products This compound Pyrazino[2,3-h]isoquinoline This compound->Pyrazino[2,3-h]isoquinoline plus1 + 1,2-Dicarbonyl R1-CO-CO-R2 1,2-Dicarbonyl->Pyrazino[2,3-h]isoquinoline

Caption: General synthesis of substituted pyrazino[2,3-h]isoquinolines.

Experimental Protocol: Synthesis of 2,3-Dimethylpyrazino[2,3-h]isoquinoline

This protocol outlines the synthesis of a disubstituted pyrazino[2,3-h]isoquinoline using biacetyl (2,3-butanedione) as the dicarbonyl compound.

Materials:

  • This compound

  • Biacetyl (2,3-butanedione)

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add biacetyl (1.1 mmol).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).

Quantitative Data (Representative Examples)
1,2-Dicarbonyl CompoundR1, R2Reaction Time (h)Yield (%)
GlyoxalH, H1085
BiacetylCH₃, CH₃1282
BenzilPh, Ph1678
Cyclohexane-1,2-dione-(CH₂)₄-1480

Potential Signaling Pathway Involvement

The synthesized fused isoquinolines, particularly those with planar aromatic structures, have the potential to act as intercalating agents or as inhibitors of key signaling enzymes like kinases. For instance, many heterocyclic compounds are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazino[2,3-h]isoquinoline (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel heterocycles.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of novel fused heterocyclic compounds. The protocols provided herein offer a foundation for the exploration of new chemical entities based on the imidazo[4,5-h]isoquinoline and pyrazino[2,3-h]isoquinoline scaffolds. The versatility of the described condensation reactions allows for the creation of diverse molecular libraries, which are essential for the discovery of new therapeutic agents. Further investigation into the biological activities of these compounds is warranted to explore their full potential in drug development.

Isoquinoline-7,8-diamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings:

Extensive searches of scientific literature and chemical databases did not yield specific information on the applications of Isoquinoline-7,8-diamine in medicinal chemistry. This suggests that this particular diamine isomer is not a widely studied scaffold or intermediate in drug discovery. The available research predominantly focuses on the broader isoquinoline framework and its various other derivatives. One related compound, isoquinoline-5,8-diamine, has been mentioned as a synthetic precursor to isoquinoline-5,8-dione, but this represents a different structural isomer with distinct chemical properties and potential biological activities.

Given the absence of specific data for this compound, this document will provide a comprehensive overview of the isoquinoline scaffold as a privileged structure in medicinal chemistry. The following sections will detail the diverse applications of isoquinoline derivatives, general synthetic approaches, and representative experimental workflows, which can serve as a foundational guide for researchers interested in exploring this chemical space, including potentially novel derivatives like this compound.

The Isoquinoline Scaffold: A Privileged Core in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3][4][5][6][7] Its structural rigidity, combined with the ability to be functionalized at various positions, allows for the creation of diverse chemical libraries with a wide spectrum of biological activities.[3][7] This versatility has led to the identification of numerous isoquinoline-containing compounds with significant therapeutic potential.

Diverse Pharmacological Activities of Isoquinoline Derivatives

Isoquinoline derivatives have been shown to exhibit a remarkable array of pharmacological effects, making them attractive candidates for drug development across multiple therapeutic areas.[2][8][3]

Key Biological Activities:

  • Anticancer: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[8]

  • Antimicrobial: The isoquinoline scaffold is found in numerous natural and synthetic compounds with activity against bacteria, fungi, and parasites.[8]

  • Anti-inflammatory: Certain isoquinoline derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating inflammatory disorders.[2][8]

  • Enzyme Inhibition: The structural features of isoquinolines make them suitable for designing inhibitors of various enzymes, a common strategy in drug discovery.

  • Neurological Effects: Some isoquinoline alkaloids interact with receptors and enzymes in the central nervous system, leading to applications as analgesics, anticonvulsants, and neuroprotective agents.

  • Cardiovascular Effects: Derivatives of tetrahydroisoquinoline have been investigated for their cardiovascular effects, including antihypertensive and antiarrhythmic activities.[1]

The broad applicability of the isoquinoline scaffold is a testament to its status as a "privileged structure" in medicinal chemistry.

Diverse_Pharmacological_Activities_of_Isoquinoline_Scaffold Pharmacological Profile of the Isoquinoline Scaffold Isoquinoline_Scaffold Isoquinoline Scaffold Anticancer Anticancer Isoquinoline_Scaffold->Anticancer Antimicrobial Antimicrobial Isoquinoline_Scaffold->Antimicrobial Anti_inflammatory Anti_inflammatory Isoquinoline_Scaffold->Anti_inflammatory Enzyme_Inhibition Enzyme_Inhibition Isoquinoline_Scaffold->Enzyme_Inhibition Neurological_Effects Neurological_Effects Isoquinoline_Scaffold->Neurological_Effects Cardiovascular_Effects Cardiovascular_Effects Isoquinoline_Scaffold->Cardiovascular_Effects

Caption: Diverse biological activities of the isoquinoline core structure.

General Synthetic Strategies for Isoquinoline Derivatives

Several classical and modern synthetic methods are employed to construct the isoquinoline core. The choice of method often depends on the desired substitution pattern.

Key Synthetic Reactions:

  • Bischler-Napieralski Reaction: This is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride.[4][6]

  • Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6]

  • Pomeranz-Fritsch Reaction: This method allows for the synthesis of the isoquinoline ring system from a benzaldehyde and an aminoacetal.[4]

Modern synthetic organic chemistry has further expanded the toolbox for isoquinoline synthesis, including various transition-metal-catalyzed cross-coupling and cyclization reactions.[3]

Experimental Protocols: A General Workflow for Isoquinoline-Based Drug Discovery

While specific protocols for this compound are unavailable, a general workflow for the synthesis and evaluation of novel isoquinoline derivatives can be outlined. This serves as a template for researchers entering this field.

I. Synthesis of Isoquinoline Derivatives

This protocol provides a general procedure for the Bischler-Napieralski reaction, a common method for synthesizing isoquinoline precursors.

Materials:

  • Substituted β-phenylethylamine

  • Acyl chloride or anhydride

  • Dehydrating agent (e.g., phosphorus oxychloride, phosphorus pentoxide)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Palladium on carbon (for dehydrogenation, if required)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Amide Formation: Dissolve the substituted β-phenylethylamine in an anhydrous solvent. Add the acyl chloride or anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting amide by chromatography or recrystallization.

  • Cyclization (Bischler-Napieralski): Dissolve the purified amide in an anhydrous solvent. Add the dehydrating agent (e.g., POCl₃) and heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction mixture with ice. Basify the solution and extract the 3,4-dihydroisoquinoline derivative with an organic solvent. Dry, concentrate, and purify the product.

  • Aromatization (optional): If the fully aromatic isoquinoline is desired, the 3,4-dihydroisoquinoline can be dehydrogenated, for example, by heating with palladium on carbon in a suitable solvent.

II. Biological Evaluation: In Vitro Screening

Once a library of isoquinoline derivatives is synthesized, a primary screening cascade is typically employed to identify compounds with the desired biological activity.

Example: Anticancer Screening

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Plate cancer cells at a predetermined density in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized isoquinoline derivatives. Include a vehicle control and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.

  • Secondary Assays: For compounds showing significant activity in the primary screen, further assays can be conducted to elucidate the mechanism of action. These may include:

    • Apoptosis assays (e.g., Annexin V/PI staining)

    • Cell cycle analysis

    • Western blotting for key signaling proteins

    • Enzyme inhibition assays (if a specific target is hypothesized)

General_Drug_Discovery_Workflow_for_Isoquinolines General Workflow for Isoquinoline-Based Drug Discovery Scaffold_Selection Scaffold Selection (e.g., Isoquinoline) Library_Synthesis Synthesis of Derivatives (e.g., Bischler-Napieralski) Scaffold_Selection->Library_Synthesis Primary_Screening In Vitro Primary Screening (e.g., Cell Viability Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A generalized workflow for drug discovery based on a privileged scaffold.

Quantitative Data Presentation

As no specific experimental data for this compound was found, no quantitative data tables can be provided. In a typical research setting, data from biological assays would be compiled into tables for easy comparison of the activity of different derivatives. For example, a table might include columns for the compound ID, structural modifications, and the corresponding IC₅₀ values against different cell lines.

Conclusion

While This compound remains an unexplored entity in the published medicinal chemistry literature, the broader isoquinoline scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents.[7] The diverse biological activities associated with this core structure underscore its importance and potential.[2][8][3] Researchers equipped with the general synthetic and screening protocols outlined above can systematically explore the chemical space around the isoquinoline nucleus, potentially leading to the discovery of novel drug candidates. Future work could involve the synthesis and biological evaluation of this compound and its derivatives to determine if this specific substitution pattern imparts any unique and valuable pharmacological properties.

References

Application Notes and Protocols: Isoquinoline-7,8-diamine as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis and metal complexation of isoquinoline-7,8-diamine is limited in the current scientific literature. The following protocols and notes are based on established synthetic methodologies for analogous isoquinoline and aromatic diamine compounds and should be adapted and optimized as necessary.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a diamine functionality at the 7 and 8 positions of the isoquinoline core presents an intriguing bidentate ligand, this compound, for the coordination of metal ions. Such metal complexes have the potential for unique electronic, catalytic, and biological properties, drawing from the combined features of the rigid, aromatic isoquinoline backbone and the reactive diamine chelation site.

Aromatic diamine ligands are known to form stable complexes with a variety of transition metals, and these complexes have shown promise in catalysis, materials science, and as therapeutic agents. For instance, ruthenium(II) arene complexes with aromatic diamine ligands have been investigated for their anticancer activities, with their mechanism of action often involving DNA binding.[1][2][3] Similarly, copper(II) complexes with aromatic diamines have been synthesized and characterized for their potential biological applications.

This document provides a proposed synthetic route for this compound and general protocols for its use as a ligand in the synthesis of metal complexes. Potential applications and characterization techniques are also discussed based on analogous compounds.

Synthesis of this compound (Proposed Route)

The direct synthesis of this compound is not well-documented. A plausible multi-step synthetic strategy involves the dinitration of an isoquinoline precursor followed by the reduction of the nitro groups.

Workflow for the Proposed Synthesis of this compound:

cluster_synthesis Proposed Synthesis of this compound Start Isoquinoline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Dinitroisoquinoline 7,8-Dinitroisoquinoline (Hypothetical Intermediate) Nitration->Dinitroisoquinoline Step 2 Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Dinitroisoquinoline->Reduction Step 3 Product This compound Reduction->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1 & 2: Synthesis of 7,8-Dinitroisoquinoline (Hypothetical)

Direct dinitration of isoquinoline at the 7 and 8 positions is challenging due to the directing effects of the nitrogen atom, which favors substitution at the 5 and 8 positions. A potential route could involve the use of a blocking group or starting from a pre-functionalized isoquinoline. For instance, starting with 7-aminoisoquinoline, one could perform nitration at the 8-position, followed by conversion of the initial amino group to a second nitro group via a Sandmeyer-type reaction. However, a more direct, albeit potentially low-yielding, approach is presented below for conceptual purposes.

  • Materials: Isoquinoline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add isoquinoline.

    • To this mixture, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by column chromatography to isolate the desired 7,8-dinitroisoquinoline isomer. Note: This step is critical and may require extensive optimization to separate the various dinitroisoquinoline isomers.

Step 3: Reduction of 7,8-Dinitroisoquinoline to this compound

  • Materials: 7,8-Dinitroisoquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH).

  • Procedure:

    • Suspend the 7,8-dinitroisoquinoline in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it onto ice.

    • Basify the solution with concentrated sodium hydroxide solution until a precipitate forms.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

    • The product may be further purified by recrystallization or column chromatography.

Synthesis of Metal Complexes with this compound

This compound is expected to act as a bidentate N,N'-donor ligand, forming chelate rings with metal ions. General protocols for the synthesis of transition metal complexes with aromatic diamine ligands are provided below and can be adapted for this compound.

General Workflow for Metal Complex Synthesis:

cluster_complexation General Synthesis of Metal Complexes Ligand This compound Reaction Reaction in Suitable Solvent Ligand->Reaction MetalSalt Metal Salt (e.g., MCl2, M(OAc)2) MetalSalt->Reaction Complex [M(this compound)n]Xm Reaction->Complex Isolation Isolation & Purification Complex->Isolation FinalComplex Crystalline Complex Isolation->FinalComplex

Caption: General workflow for the synthesis of metal complexes.

Protocol 3.1: Synthesis of a Copper(II) Complex (Hypothetical)

  • Materials: this compound, copper(II) chloride dihydrate (CuCl₂·2H₂O), methanol.

  • Procedure:

    • Dissolve this compound in methanol.

    • In a separate flask, dissolve copper(II) chloride dihydrate in methanol.

    • Slowly add the metal salt solution to the ligand solution with stirring. A color change or precipitation should be observed.

    • Stir the reaction mixture at room temperature or with gentle heating for a few hours.

    • Cool the solution to induce crystallization or reduce the solvent volume under reduced pressure.

    • Collect the resulting solid by filtration, wash with a small amount of cold methanol, and dry in vacuo.

Protocol 3.2: Synthesis of a Ruthenium(II) Arene Complex (Hypothetical)

Ruthenium(II) arene complexes with diamine ligands often exhibit anticancer activity.[1][2][3]

  • Materials: [Ru(p-cymene)Cl₂]₂, this compound, methanol, ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • Stir a mixture of [Ru(p-cymene)Cl₂]₂ and this compound in methanol at room temperature for several hours.

    • Filter the resulting solution to remove any insoluble material.

    • To the filtrate, add a methanolic solution of ammonium hexafluorophosphate to precipitate the complex as its PF₆⁻ salt.

    • Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.

Potential Applications and Biological Activity

While specific data for this compound metal complexes is not available, the properties of related compounds suggest several potential applications.

Table 1: Potential Applications of this compound Metal Complexes Based on Analogous Systems

Metal IonPotential ApplicationRationale based on Analogous Ligand Systems
Ruthenium(II)Anticancer AgentsRu(II) arene complexes with aromatic diamines show significant cytotoxicity against cancer cell lines, often through DNA intercalation and induction of apoptosis.[1][2][3]
Copper(II)Antimicrobial/AnticancerCopper complexes with nitrogen-donor ligands frequently exhibit antimicrobial and anticancer properties, attributed to their ability to generate reactive oxygen species and interact with biological macromolecules.
Platinum(II)Anticancer AgentsThe diamine chelate is a common motif in platinum-based anticancer drugs (e.g., cisplatin, oxaliplatin), which function by forming adducts with DNA.
Palladium(II)Catalysis, AnticancerPd(II) complexes are versatile catalysts for cross-coupling reactions. Some Pd(II) complexes with N-donor ligands also show promising anticancer activity.
Rhodium(III)/Iridium(III)CatalysisRh(III) and Ir(III) complexes are known to be effective catalysts for a variety of organic transformations, including hydrogenation and C-H activation.

Potential Signaling Pathways and Mechanisms of Action in Drug Development:

Based on studies of similar metal complexes, particularly those of ruthenium, the potential mechanism of action for anticancer activity could involve:

  • DNA Intercalation and Binding: The planar aromatic isoquinoline moiety could intercalate between DNA base pairs, while the metal center covalently binds to DNA bases, particularly the N7 of guanine.[2]

  • Induction of Apoptosis: The DNA damage caused by the metal complex can trigger programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Topoisomerase: Some metal complexes can inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Generation of Reactive Oxygen Species (ROS): Redox-active metal centers like copper can catalyze the production of ROS, leading to oxidative stress and cell death.

Diagram of a Potential Mechanism of Action (Anticancer):

cluster_moa Hypothetical Anticancer Mechanism of Action Complex [M(this compound)]n+ Cell Cancer Cell Complex->Cell Cellular Uptake DNA Nuclear DNA Complex->DNA DNA Binding/ Intercalation Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signal CellDeath Cell Death Apoptosis->CellDeath

Caption: A potential mechanism of anticancer action.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques would be required to fully characterize the synthesized metal complexes.

Table 2: Recommended Characterization Techniques

TechniqueInformation Provided
Elemental Analysis (CHN)Confirms the empirical formula of the complex.
Mass Spectrometry (ESI-MS)Determines the molecular weight of the complex ion.
FT-IR SpectroscopyIdentifies the coordination of the diamine ligand to the metal center by observing shifts in N-H and C=N stretching frequencies.
UV-Vis SpectroscopyProvides information about the electronic transitions within the complex (metal-to-ligand charge transfer, d-d transitions).
NMR Spectroscopy (¹H, ¹³C)Confirms the structure of the ligand and can be used to study the diamagnetic complexes.
X-ray CrystallographyProvides the definitive solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry.
Molar ConductivityDetermines whether the complex is an electrolyte or non-electrolyte in solution.

Conclusion

This compound represents a promising, yet underexplored, ligand for the development of novel metal complexes. The protocols and notes provided herein, based on established chemical principles and data from analogous systems, offer a foundational framework for researchers to synthesize and investigate these new compounds. The potential for applications in catalysis and medicine, particularly as anticancer agents, warrants further exploration into the coordination chemistry and biological activity of this compound metal complexes. Rigorous experimental work is necessary to validate the proposed synthetic routes and to fully elucidate the properties and potential of these novel materials.

References

Application Notes and Protocols: Fluorescent Probes from Diamino-Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and application of fluorescent probes based on diamino-isoquinoline scaffolds, with a focus on derivatives of a structure closely related to Isoquinoline-7,8-diamine. The information is intended to guide researchers in the synthesis, characterization, and application of these probes in cellular imaging and sensing.

Introduction

Isoquinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest for their diverse biological activities and unique fluorescent properties.[1][2][3][4] Their rigid, planar structure combined with opportunities for functionalization makes them excellent candidates for the development of fluorescent probes. Probes derived from diamino-isoquinolines, in particular, can be designed to exhibit environment-sensitive fluorescence, making them valuable tools for detecting specific analytes like metal ions and for live-cell imaging.[5][6][7]

This document focuses on the synthesis and applications of fluorescent probes derived from a 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) core, a scaffold structurally similar to the target this compound. The protocols and data presented are based on published findings for DDIC derivatives and are supplemented with established methodologies for other isoquinoline-based probes.

Probe Synthesis

The synthesis of fluorescent probes from diamino-isoquinoline scaffolds can be achieved through various organic chemistry reactions. A key strategy involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines, which proceeds through a ring-opening and subsequent ring-closing mechanism to yield the desired diamino-dihydroisoquinoline core.[8]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of diamino-isoquinoline derived fluorescent probes.

G cluster_synthesis Probe Synthesis Workflow cluster_characterization Characterization A Starting Materials (e.g., Dicyanomethylene-4H-pyran, Secondary Amine) B One-Pot Reaction (Ring-opening/Ring-closing) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Diamino-Isoquinoline Probe D->E F Structural Verification (NMR, Mass Spectrometry) E->F G Photophysical Analysis (Absorption & Emission Spectroscopy) E->G CHEF_Mechanism cluster_probe Probe Alone cluster_complex Probe + Analyte Probe_Free Isoquinoline Probe (Low Fluorescence) NonRad Non-Radiative Decay (e.g., intramolecular rotation) Probe_Free->NonRad Dominant Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound + Analyte (Chelation) Excitation1 Excitation (hν) Fluorescence Fluorescence Emission Probe_Bound->Fluorescence Enhanced Excitation2 Excitation (hν) Analyte Metal Ion (e.g., Al³⁺, Zn²⁺) G A 1. Culture Cells on Imaging Dish C 3. Incubate Cells with Probe A->C B 2. Prepare Probe Working Solution B->C D 4. Wash to Remove Excess Probe C->D E 5. Acquire Images (Fluorescence Microscopy) D->E F 6. Image Analysis E->F

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bioactive heterocyclic compounds utilizing isoquinoline-7,8-diamine as a key starting material. This versatile building block enables access to a variety of fused heterocyclic systems, including quinoxalines and imidazoisoquinolines, which are classes of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.

Introduction

This compound is a valuable aromatic diamine that serves as a scaffold for the synthesis of diverse bioactive molecules. Its vicinal amino groups provide a reactive site for condensation reactions with a variety of electrophilic reagents, leading to the formation of novel polycyclic aromatic systems. The inherent biological activity of the isoquinoline nucleus, combined with the introduction of new heterocyclic rings, makes this an attractive strategy for the discovery of new therapeutic agents.[1][2][3][4][5] This document outlines synthetic protocols for preparing quinoxaline and imidazoisoquinoline derivatives from this compound and discusses their potential biological applications.

I. Synthesis of Isoquinolino[7,8-b]quinoxalines

The condensation of ortho-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines. This reaction can be applied to this compound to generate isoquinolino[7,8-b]quinoxalines, a class of compounds with potential applications as anticancer agents and kinase inhibitors.[6][7][8]

General Reaction Scheme:

G start This compound proc1 start->proc1 reagent1 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal) reagent1->proc1 product Isoquinolino[7,8-b]quinoxaline conditions Solvent (e.g., Ethanol, Acetic Acid) Heat or Catalyst conditions->proc1 proc1->product Condensation

Caption: General workflow for the synthesis of Isoquinolino[7,8-b]quinoxalines.

Experimental Protocol: Synthesis of 2,3-Diphenylisoquinolino[7,8-b]quinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis.

  • Materials:

    • This compound

    • Benzil (1,2-diphenylethane-1,2-dione)

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) in a minimal amount of warm ethanol.

    • Add a solution of benzil (1 mmol) in ethanol to the flask.

    • Add glacial acetic acid (5-10 mL) to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Potential Bioactive Quinoxaline Derivatives
Starting Dicarbonyl CompoundResulting Quinoxaline DerivativePotential Biological ActivityReference for Analogous Compounds
Benzil2,3-Diphenylisoquinolino[7,8-b]quinoxalineAnticancer, Topoisomerase II inhibitor[6]
GlyoxalIsoquinolino[7,8-b]quinoxalineAnticancer[7]
2,3-Butanedione2,3-Dimethylisoquinolino[7,8-b]quinoxalineAnticancer[9]

II. Synthesis of Imidazo[4,5-f]isoquinolines

The reaction of ortho-diamines with aldehydes followed by an oxidative cyclization is a common route to benzimidazoles. A similar strategy can be employed with this compound to synthesize imidazo[4,5-f]isoquinolines. These compounds are of interest due to their structural similarity to purines and may exhibit a range of biological activities, including antimicrobial and anticancer properties.[2][10][11]

General Reaction Scheme:

G start This compound intermediate Schiff Base Intermediate start->intermediate Condensation reagent2 Aldehyde (R-CHO) reagent2->intermediate product2 Imidazo[4,5-f]isoquinoline intermediate->product2 Oxidative Cyclization conditions2 Oxidizing Agent (e.g., Air, I2) Solvent (e.g., DMF, EtOH) Heat conditions2->intermediate

Caption: Synthetic pathway for Imidazo[4,5-f]isoquinolines.

Experimental Protocol: Synthesis of 2-Phenylimidazo[4,5-f]isoquinoline

This protocol is based on general methods for benzimidazole synthesis.[10]

  • Materials:

    • This compound

    • Benzaldehyde

    • Dimethylformamide (DMF)

    • Potassium Iodide (KI) - as a catalyst for cyclization

  • Procedure:

    • To a solution of this compound (1 mmol) in DMF (10 mL), add benzaldehyde (1 mmol) and a catalytic amount of potassium iodide (0.1 mmol).

    • Heat the reaction mixture at 80-100 °C in an open flask to allow for aerobic oxidation, and stir for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Presentation: Potential Bioactive Imidazoisoquinoline Derivatives
Starting AldehydeResulting Imidazoisoquinoline DerivativePotential Biological ActivityReference for Analogous Compounds
Benzaldehyde2-Phenylimidazo[4,5-f]isoquinolineAnticancer, Antibacterial[2][10]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)imidazo[4,5-f]isoquinolineAnticancer[2]
2-Furaldehyde2-(Furan-2-yl)imidazo[4,5-f]isoquinolineAntimicrobial[2]

III. Potential Signaling Pathways and Mechanisms of Action

Derivatives of quinoxalines and imidazoisoquinolines have been reported to exert their biological effects through various mechanisms. A common mode of action for many anticancer agents in this class is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

G molecule Isoquinoline-derived Kinase Inhibitor kinase Protein Kinase (e.g., EGFR, VEGFR, CDK) molecule->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream apoptosis Apoptosis downstream->apoptosis proliferation Cell Proliferation downstream->proliferation

Caption: Potential mechanism of action via kinase inhibition.

Many synthesized quinoxaline and isoquinoline derivatives have demonstrated potent inhibitory activity against a range of protein kinases.[12] For example, certain derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), all of which are implicated in cancer progression.[13] The inhibition of these kinases disrupts the signaling cascades that drive tumor growth and can ultimately lead to apoptosis (programmed cell death) of cancer cells. Further research into the specific targets of molecules derived from this compound is warranted to elucidate their precise mechanisms of action.

References

Application Notes and Protocols: The Use of Isoquinoline-7,8-diamine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest across various scientific disciplines, including medicinal chemistry and materials science.[1][2] Their rigid, aromatic structure and the presence of nitrogen atoms impart unique electronic and photophysical properties, making them valuable building blocks for functional materials.[1][2] While the broader family of isoquinolines has been explored for applications in organic semiconductors, fluorescent dyes, and corrosion inhibitors, the specific potential of Isoquinoline-7,8-diamine as a monomer in materials science, particularly for high-performance polymers, is an emerging area of interest.[1][2][3]

These application notes provide an overview of the potential applications of this compound in materials science, with a focus on its use as a monomer for the synthesis of high-performance polyimides. Detailed experimental protocols for the synthesis and characterization of such polymers are provided, along with expected material properties based on analogous structures.

Potential Applications in Materials Science

The unique structure of this compound, featuring a rigid isoquinoline core and two reactive amine functional groups, makes it a promising candidate for the synthesis of advanced polymers with exceptional thermal stability, mechanical strength, and specific electronic properties.

  • High-Performance Polyimides and Polyamides: The diamine functionality allows this compound to be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively.[4][5][6] The incorporation of the rigid and thermally stable isoquinoline moiety into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting materials.[4][6] These polymers could find applications in the aerospace, electronics, and automotive industries where materials with high thermal resistance are required.[7]

  • Conductive Polymers: The nitrogen-containing heterocyclic structure of isoquinoline can facilitate charge transport, suggesting that polymers derived from this compound may exhibit semiconducting or conductive properties.[1] This opens up possibilities for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Gas Separation Membranes: The rigidity of the polymer chains derived from this compound can lead to the formation of materials with well-defined microporosity. This structural feature is highly desirable for the fabrication of membranes for gas separation applications.

Experimental Protocols

The following section provides a detailed protocol for a key potential application: the synthesis and characterization of a polyimide derived from this compound and a commercially available dianhydride, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).[5][8]

Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film

1. Synthesis of Poly(amic acid) (PAA)

  • Materials:

    • This compound

    • 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)

    • N-methyl-2-pyrrolidinone (NMP), anhydrous

    • Nitrogen gas (inert atmosphere)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine is fully dissolved, add an equimolar amount of BPADA dianhydride to the solution in one portion.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

    • The resulting viscous solution is the poly(amic acid) precursor.

2. Preparation of Polyimide (PI) Film via Thermal Imidization

  • Procedure:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the glass plate in a vacuum oven.

    • Heat the film according to the following temperature program:

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Protocol 2: Characterization of the Polyimide Film

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To confirm the conversion of the poly(amic acid) to the polyimide.

  • Procedure:

    • Obtain an FTIR spectrum of the polyimide film.

    • Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).

    • Confirm the disappearance of the amic acid bands.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polyimide.

  • Procedure:

    • Heat a small sample of the polyimide film from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the temperatures for 5% and 10% weight loss (Td5 and Td10) and the char yield at 800°C.

3. Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) of the polyimide.

  • Procedure:

    • Heat a small sample of the polyimide film to a temperature above its expected Tg (e.g., 400°C) at a heating rate of 15°C/min under a nitrogen atmosphere to erase the thermal history.[4]

    • Cool the sample to room temperature.

    • Reheat the sample at the same heating rate and record the heat flow.

    • The glass transition temperature is determined from the midpoint of the transition in the second heating scan.

4. Mechanical Properties

  • Purpose: To determine the tensile strength, elongation at break, and Young's modulus of the polyimide film.

  • Procedure:

    • Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638 standard.

    • Measure the tensile properties using a universal testing machine at a specified crosshead speed.

Data Presentation

The following tables summarize the expected quantitative data for a hypothetical polyimide synthesized from this compound and BPADA. These values are illustrative and based on typical properties of high-performance aromatic polyimides.[5][7]

Table 1: Expected Thermal Properties

PropertyExpected Value
Glass Transition Temperature (Tg)> 280 °C
5% Weight Loss Temperature (Td5)> 450 °C
10% Weight Loss Temperature (Td10)> 480 °C
Char Yield at 800°C (in N₂)> 55%

Table 2: Expected Mechanical Properties

PropertyExpected Value
Tensile Strength80 - 120 MPa
Elongation at Break5 - 15 %
Young's Modulus2.5 - 4.0 GPa

Table 3: Expected Solubility

SolventSolubility
N-methyl-2-pyrrolidinone (NMP)Soluble
N,N-dimethylacetamide (DMAc)Soluble
N,N-dimethylformamide (DMF)Soluble
Tetrahydrofuran (THF)Insoluble
ChloroformInsoluble

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Film Fabrication cluster_characterization Characterization monomers This compound + Dianhydride dissolution Dissolve in NMP monomers->dissolution polymerization Polymerization (24h, RT) dissolution->polymerization paa_solution Poly(amic acid) Solution polymerization->paa_solution casting Film Casting paa_solution->casting thermal_imidization Thermal Imidization (up to 300°C) casting->thermal_imidization pi_film Polyimide Film thermal_imidization->pi_film ftir FTIR Spectroscopy pi_film->ftir tga Thermogravimetric Analysis (TGA) pi_film->tga dsc Differential Scanning Calorimetry (DSC) pi_film->dsc mechanical Mechanical Testing pi_film->mechanical

Caption: Experimental workflow for the synthesis and characterization of polyimide films.

structure_property cluster_structure Monomer Structure cluster_properties Polymer Properties diamine This compound isoquinoline_core Rigid Isoquinoline Core diamine->isoquinoline_core amine_groups Reactive Amine Groups diamine->amine_groups thermal High Thermal Stability isoquinoline_core->thermal imparts rigidity and stability mechanical Excellent Mechanical Strength isoquinoline_core->mechanical enhances chain stiffness processability Good Processability amine_groups->processability enables polymerization

Caption: Structure-property relationship of this compound in polymers.

References

Catalytic Applications of Isoquinoline-Diamine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating isoquinoline-diamine derivatives as catalysts in key organic transformations. The focus is on asymmetric transfer hydrogenation and asymmetric oxidation reactions, which are crucial processes in the synthesis of chiral molecules, particularly for drug development.

Application Note 1: Asymmetric Transfer Hydrogenation (ATH) of Dihydroisoquinolines

Introduction: Chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline scaffold have been successfully employed in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions are pivotal for the synthesis of biologically active alkaloids and their precursors. Rhodium and Iridium complexes bearing these ligands have shown considerable reactivity and enantioselectivity.

Catalyst Systems:

The primary ligands used are (R)-8-amino-5,6,7,8-tetrahydroquinoline, known as (R)-CAMPY (L1), and its 2-methyl substituted analogue, (R)-Me-CAMPY (L2). These are complexed with pentamethylcyclopentadienyl (Cp) metal fragments to form catalysts such as [Ir(Cp)(R)-Me-CAMPY(Cl)]Cl (C2) and [RhCp*(R)-CAMPY(Cl)]Cl (C3).[1][2][3]

Quantitative Data Summary:

The following table summarizes the performance of different metal complexes in the ATH of 1-phenyl-3,4-dihydroisoquinoline.

CatalystSubstrateConversion (%)ee (%)AdditiveReference
C3 [RhCp(R)-CAMPY(Cl)]Cl1-phenyl-3,4-dihydroisoquinoline>9969La(OTf)₃[1][2]
C4 [RhCp(R)-Me-CAMPY(Cl)]Cl1-phenyl-3,4-dihydroisoquinoline>9965La(OTf)₃[1][2]
C5 [RuCp(R)-CAMPY(Cl)]Cl1-phenyl-3,4-dihydroisoquinolinetrace10La(OTf)₃[1]
C6 [RuCp(R)-Me-CAMPY(Cl)]Cl1-phenyl-3,4-dihydroisoquinolineno reaction--[1]

Reaction conditions: Substrate (0.1 mmol), catalyst (0.002 mmol), HCOOH/NEt₃ (5:2 azeotrope, 0.1 mL) in CH₂Cl₂ (1 mL) at 40 °C for 24h. Additive (10 mol%).

Experimental Protocols: Asymmetric Transfer Hydrogenation

Protocol 1: Synthesis of Chiral Diamine Ligands (L1 and L2)

This procedure follows the literature method cited in the primary research.[1]

Materials:

  • (R)-8-amino-5,6,7,8-tetrahydroquinoline or its 2-methyl analogue

  • Appropriate reagents and solvents for the reported synthesis[1]

Procedure: The synthesis of (R)-CAMPY (L1) and (R)-Me-CAMPY (L2) is performed as reported in the literature.[1] Researchers should refer to the cited source for the specific multi-step synthesis starting from commercially available materials.

Protocol 2: Synthesis of Cp Metal Complexes (C2, C3)*

This procedure is based on established literature methods.[1]

Materials:

  • [Rh(Cp)Cl₂]₂ or [Ir(Cp)Cl₂]₂

  • (R)-CAMPY (L1) or (R)-Me-CAMPY (L2)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the chiral diamine ligand (L1 or L2, 1.1 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add the corresponding metal precursor ([Rh(Cp)Cl₂]₂ or [Ir(Cp)Cl₂]₂, 0.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid residue with diethyl ether to yield the desired metal complex.

  • Characterize the complex using NMR spectroscopy, mass spectrometry, and elemental analysis.[1]

Protocol 3: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

Materials:

  • Substituted 1-aryl-3,4-dihydroisoquinoline

  • Cp* metal catalyst (e.g., C3 or C4)

  • Formic acid/triethylamine azeotrope (5:2)

  • Lanthanum triflate (La(OTf)₃) (optional additive)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the 1-aryl-3,4-dihydroisoquinoline substrate (1 equiv., e.g., 0.1 mmol) in anhydrous CH₂Cl₂ (1 mL).

  • Add the metal catalyst (0.02 equiv., e.g., 0.002 mmol).

  • If using an additive, add La(OTf)₃ (0.1 equiv., e.g., 0.01 mmol).

  • Add the formic acid/triethylamine azeotrope (50 equiv.) as the hydrogen source.

  • Seal the tube and stir the reaction mixture at 40 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with CH₂Cl₂ (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess by chiral HPLC analysis.[1]

Application Note 2: Asymmetric Oxidation of Olefins

Introduction: A novel class of chiral iron(II) complexes featuring bis-8-aryl-isoquinoline bis-alkylamine ligands has been developed for asymmetric oxidation reactions. These catalysts are effective for the enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes using hydrogen peroxide as a green oxidant. The modular synthesis of the ligands allows for fine-tuning of the steric and electronic properties around the metal center.[4][5]

Catalyst System:

The ligand scaffold is denoted as AriQ2N2, where AriQ is an 8-arylisoquinoline moiety and N2 is a chiral diamine such as dipyrrolidinyl (dp) or N,N'-dimethylcyclohexyl-diamine (mc). An example of a highly effective catalyst is FeII(3,5-di-CF3iQ2dp)(OTf)₂.[4]

Quantitative Data Summary:

Performance of FeII(3,5-di-CF3iQ2dp)(OTf)₂ in the asymmetric oxidation of chalcone.

SubstrateProductYield (%)ee (%)OxidantReference
ChalconeEpoxide9594H₂O₂[4]
ChalconeHydroxycarbonylation product--H₂O₂[4]

Further quantitative data for other substrates can be found in the source literature.[4][5]

Experimental Protocols: Asymmetric Oxidation

Protocol 4: Synthesis of 8-Aryl-3-formylisoquinoline Ligand Precursors

This is a key step in preparing the AriQ2N2 ligands.[4]

Materials:

  • 8-Bromo-3-(diethoxymethyl)isoquinoline

  • Arylboronic acid or ester

  • Pd(dppf)₂Cl₂

  • K₂CO₃

  • 1,4-Dioxane/H₂O

  • Hydrochloric acid

Procedure (Suzuki-Miyaura Coupling):

  • In a reaction vessel, combine 8-bromo-3-(diethoxymethyl)isoquinoline (1 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(dppf)₂Cl₂ (0.03 equiv.), and K₂CO₃ (3 equiv.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture at 90 °C under an inert atmosphere for 12 hours.

  • After cooling, extract the product with an organic solvent and purify by column chromatography to obtain the 8-aryl-3-(diethoxymethyl)isoquinoline.

  • Hydrolyze the acetal by stirring with aqueous HCl to yield the 8-aryl-3-formylisoquinoline.[4]

Protocol 5: Synthesis of Chiral Fe(II) Oxidation Catalysts

Materials:

  • 8-Aryl-3-formylisoquinoline

  • Chiral diamine (e.g., (R,R)-dipyrrolidinylmethane)

  • Fe(OTf)₂

  • Methanol, Acetonitrile

Procedure (Reductive Amination and Metalation):

  • Synthesize the tetradentate ligand via reductive amination of the 8-aryl-3-formylisoquinoline with the chiral diamine, following established procedures.

  • In a glovebox, dissolve the purified AriQ2N2 ligand (1 equiv.) in acetonitrile.

  • Add a solution of Fe(OTf)₂ (1 equiv.) in acetonitrile.

  • Stir the mixture at room temperature for 1 hour.

  • Precipitate the complex by adding diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the FeII(AriQ2N2)(OTf)₂ catalyst.[4]

Protocol 6: Asymmetric Epoxidation of Conjugated Alkenes

Materials:

  • Conjugated alkene (e.g., chalcone)

  • FeII(AriQ2N2)(OTf)₂ catalyst

  • Hydrogen peroxide (H₂O₂)

  • Acetic anhydride

  • Acetonitrile

Procedure:

  • Dissolve the alkene substrate (1 equiv.) in acetonitrile.

  • Add the Fe(II) catalyst (e.g., 5 mol%).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Slowly add a solution of H₂O₂ (e.g., 1.5 equiv.) and acetic anhydride (e.g., 0.5 equiv.) in acetonitrile over a period of 1 hour using a syringe pump.

  • Stir the reaction for the specified time until completion (monitor by TLC or GC).

  • Quench the reaction by adding a reducing agent (e.g., aqueous Na₂S₂O₃).

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.[4]

Visualizations: Workflows and Pathways

Experimental Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction ATH Reaction cluster_analysis Workup & Analysis Ligand Chiral Diamine Ligand (L1 or L2) Complex Active Catalyst [M(Cp)L(Cl)]Cl Ligand->Complex Metal Metal Precursor [M(Cp)Cl2]2 Metal->Complex Reaction Reaction Vessel (40 °C, 24h) Complex->Reaction Complex->Reaction Substrate Dihydroisoquinoline Substrate->Reaction H_Source HCOOH/NEt3 H_Source->Reaction Product_Crude Crude Product Reaction->Product_Crude Workup Aqueous Workup & Extraction Product_Crude->Workup Purify Column Chromatography Workup->Purify Product_Pure Pure Product Purify->Product_Pure Analysis Chiral HPLC Product_Pure->Analysis

Caption: Workflow for ATH of dihydroisoquinolines.

Logical Flow for Asymmetric Oxidation Catalyst Development

Oxidation_Logic cluster_ligand Ligand Synthesis cluster_complex Complexation & Application start Design Goal: Asymmetric Oxidation Catalyst iso_start 8-Bromo-isoquinoline Derivative start->iso_start coupling Suzuki Coupling (Introduce Aryl Group) iso_start->coupling aldehyde Acetal Hydrolysis to Aldehyde coupling->aldehyde reductive_amination Reductive Amination with Chiral Diamine aldehyde->reductive_amination ligand Final Tetradentate Ligand (AriQ2N2) reductive_amination->ligand metalation Complexation with Fe(OTf)2 ligand->metalation catalyst Fe(II) Catalyst metalation->catalyst reaction Catalytic Oxidation (Alkene + H2O2) catalyst->reaction product Chiral Epoxide reaction->product

Caption: Development of Fe(II) asymmetric oxidation catalysts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Isoquinoline-7,8-diamine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Due to the limited availability of direct, published synthetic routes, this guide focuses on challenges associated with a plausible synthetic pathway, particularly the critical final step: the reduction of a dinitro precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The primary challenge is the regioselective introduction of two amino groups onto the isoquinoline core at the C-7 and C-8 positions. Direct electrophilic substitution, such as nitration, on the parent isoquinoline typically yields a mixture of 5- and 8-substituted products, making the synthesis of a pure 7,8-disubstituted precursor difficult. Synthesis often requires starting with an already appropriately substituted benzene ring before constructing the isoquinoline skeleton, which can be a lengthy and low-yielding process.

Q2: What is a plausible synthetic route for this compound?

A2: A common and logical, though not yet fully documented, approach involves the synthesis of a 7,8-Dinitroisoquinoline precursor followed by a reduction step. The dinitro compound itself is challenging to prepare, but its reduction to the corresponding diamine is a standard transformation for which common issues can be anticipated and addressed.

Q3: Why is the final this compound product difficult to handle and purify?

A3: Aromatic diamines, particularly ortho-diamines, are notoriously susceptible to air oxidation. Upon exposure to air, the product can darken in color (from off-white/pale yellow to brown or black) due to the formation of colored, oxidized polymeric impurities. This instability necessitates careful handling under an inert atmosphere (e.g., Nitrogen or Argon) and rapid purification.

Q4: Can I use a Bischler-Napieralski or Pomeranz-Fritsch reaction to synthesize the core?

A4: Yes, these are classic methods for constructing the isoquinoline ring system.[1][2] To obtain a 7,8-substituted pattern, you would need to start with a correspondingly substituted β-phenylethylamine (for Bischler-Napieralski) or a 2,3-disubstituted benzaldehyde (for Pomeranz-Fritsch).[3] The challenge often lies in the synthesis and availability of these specialized starting materials.

Troubleshooting Guide: Reduction of 7,8-Dinitroisoquinoline

This guide addresses common problems encountered during the reduction of the hypothetical precursor, 7,8-Dinitroisoquinoline, to the target this compound. The most common method for this transformation is catalytic hydrogenation.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Incomplete Reaction (TLC/LC-MS shows starting material or mono-amino intermediate)1. Insufficient catalyst loading.2. Deactivated or poisoned catalyst.3. Insufficient hydrogen pressure or poor agitation.4. Low reaction temperature or insufficient time.1. Increase catalyst loading (e.g., from 5 mol% to 10 mol%).2. Use fresh catalyst. Ensure starting material is free of sulfur or halide impurities. Consider adding activated carbon to adsorb poisons.3. Increase H₂ pressure (see table below). Ensure vigorous stirring to maintain catalyst suspension.4. Increase temperature gradually (e.g., in 10°C increments). Extend reaction time and monitor by TLC/LC-MS.
Low Yield of Desired Product 1. Over-reduction of the pyridine ring.2. Product degradation/oxidation during workup.3. Poor solubility of starting material.1. Use a less aggressive catalyst (e.g., Pd/C instead of PtO₂). Lower the hydrogen pressure or temperature. Add a mild acid (e.g., acetic acid) to the solvent to protect the pyridine ring via protonation.2. Perform the reaction, filtration, and solvent removal under an inert atmosphere (N₂ or Ar). Use degassed solvents for workup and extraction.3. Screen for a more suitable solvent or solvent mixture (e.g., EtOH/THF, DMF, or EtOAc).
Product is Dark/Discolored (Brown, black, or purple solid/oil)1. Air oxidation of the aromatic diamine product.1. Handle the product strictly under an inert atmosphere. Purify rapidly via chromatography on silica gel pre-treated with a small amount of triethylamine (1-2% in the eluent) or by crystallization from deoxygenated solvents. Store the final product under argon at low temperatures.
Difficulty Filtering Catalyst (Fine black particles pass through filter)1. Catalyst particles are too fine.2. Incompatible filter medium.1. Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE) to remove fine catalyst particles.

Data Presentation

Table 1: Comparison of Typical Conditions for Catalytic Hydrogenation
ParameterCondition A (Standard)Condition B (For Sensitive Substrates)Condition C (For Poor Solubility)
Catalyst 10% Pd/C5% Pd/C10% Pd/C or PtO₂
Catalyst Loading 5-10 mol%2-5 mol%10-15 mol%
Hydrogen Pressure 50 psi (approx. 3.4 atm)15-30 psi (1-2 atm)50-100 psi (3.4-6.8 atm)
Solvent Ethanol (EtOH) or Methanol (MeOH)Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)Dimethylformamide (DMF) or EtOH/THF mixture
Temperature 25 °C25 °C40-60 °C
Reaction Time 4-12 hours12-24 hours6-18 hours

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7,8-Dinitroisoquinoline

Disclaimer: This is a representative protocol based on standard procedures for nitro group reduction. 7,8-Dinitroisoquinoline is a hypothetical precursor and may have unique stability or reactivity characteristics. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 7,8-Dinitroisoquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.10 eq by mass of Pd)

  • Ethanol (20 mL per gram of starting material)

  • Celite®

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply

Procedure:

  • Setup: To a hydrogenation flask or a Parr shaker vessel, add 7,8-Dinitroisoquinoline (e.g., 1.0 g).

  • Inerting: Purge the vessel with nitrogen or argon for 5-10 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed ethanol, followed by the 10% Pd/C catalyst.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking samples (under inert conditions) for TLC or LC-MS analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional degassed ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude this compound.

  • Purification: Rapidly purify the crude product by flash chromatography on silica gel (eluting with a system such as Dichloromethane/Methanol containing 1% triethylamine) or by crystallization from a deoxygenated solvent system. Store the purified product under an inert atmosphere at ≤ 0 °C.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Isoquinoline Core Formation cluster_2 Final Reduction Step Substituted Benzene Substituted Benzene Precursor for Cyclization Precursor for Cyclization Substituted Benzene->Precursor for Cyclization Multi-step Functionalization 7,8-Dinitroisoquinoline 7,8-Dinitroisoquinoline Precursor for Cyclization->7,8-Dinitroisoquinoline Pomeranz-Fritsch or Bischler-Napieralski Reaction This compound This compound 7,8-Dinitroisoquinoline->this compound Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Decision Tree for the Reduction Step

G Start Reaction Incomplete? CheckCatalyst Catalyst Issue? Start->CheckCatalyst Yes ProductDegradation Product Degraded? Start->ProductDegradation No CheckConditions Conditions Issue? CheckCatalyst->CheckConditions No (Activity OK) UseFresh Use Fresh Catalyst CheckCatalyst->UseFresh Yes (Old/Poisoned) IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading No (Loading Low) IncreasePressure Increase H₂ Pressure & Agitation CheckConditions->IncreasePressure Yes (Pressure/Stirring) IncreaseTempTime Increase Temp / Time CheckConditions->IncreaseTempTime Yes (Temp/Time) UseFresh->CheckConditions IncreaseLoading->CheckConditions Failure Consult Further IncreasePressure->Failure IncreaseTempTime->Failure InertWorkup Workup Under Inert Atmosphere ProductDegradation->InertWorkup Yes Success Reaction Complete ProductDegradation->Success No InertWorkup->Success

Caption: Troubleshooting logic for incomplete reduction reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Diaminoisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diaminoisoquinolines.

Troubleshooting Guide

Low product yield, the formation of side products, and purification challenges are common hurdles in the synthesis of diaminoisoquinolines, particularly when employing methods like the Buchwald-Hartwig amination of dichloroisoquinolines. The following table summarizes common issues, their potential causes, and recommended solutions with quantitative data to guide your optimization efforts.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome/Quantitative Data
Low to No Product Formation Inactive catalystEnsure the use of a pre-activated palladium catalyst or activate the catalyst in situ. Use of air-stable pre-catalysts like t-BuXPhos Palladacycle can be beneficial.[1]Full conversion of starting material can be achieved.[1]
Inappropriate ligandThe choice of ligand is critical and substrate-dependent. For sterically hindered amines or challenging couplings, consider bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.[2][3]Switching from a general ligand like PPh₃ to a specialized ligand like RuPhos can increase conversion and yield significantly.[1]
Insufficiently strong baseStrong, non-nucleophilic bases like NaOtBu, LHMDS, or K₂CO₃ are often required to facilitate the deprotonation of the amine.[3][4]Using a stronger base can increase the reaction rate and drive the reaction to completion.
Inappropriate solventThe solvent must solubilize the reactants and the base. Common solvents include toluene, dioxane, and t-amyl alcohol.[1] Aprotic polar solvents like DMF can also be effective.[5]Changing the solvent can dramatically affect reaction rate and yield.
Low reaction temperatureBuchwald-Hartwig aminations often require elevated temperatures, typically between 80-120 °C.[6]Increasing the temperature can overcome activation energy barriers and improve yield, though it may also increase side product formation.[7]
Mixture of Mono- and Di-aminated Products Insufficient amine or incorrect stoichiometryFor complete di-amination, use a sufficient excess of the amine (typically >2.2 equivalents).[3]Increasing the amine equivalents can shift the product distribution towards the desired di-aminated product.
Inappropriate baseThe choice of base can influence the selectivity between mono- and di-amination. Weaker bases may favor mono-amination.[4]Selective mono-amination can often be achieved by omitting a strong base.[4]
Steric hindranceIf one halogen position is significantly more sterically hindered, mono-amination at the less hindered position may be favored.This can be exploited for selective synthesis or overcome with more reactive catalysts and harsher conditions.
Formation of Side Products (e.g., hydrodehalogenation, N,N-diarylation) Catalyst decompositionHigh temperatures over extended periods can lead to catalyst decomposition and side reactions.Optimize reaction time and temperature to achieve full conversion without significant degradation.
Presence of water or oxygenReactions are typically sensitive to air and moisture.Perform reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Reactive primary amine productThe mono-aminated product can sometimes be more reactive than the starting amine, leading to bis-arylation if a primary amine is used as the nucleophile.Use a larger excess of the primary amine to favor the desired reaction.[1]
Difficult Purification High polarity of the productDiaminoisoquinolines are often polar and may have low solubility in common organic solvents, making extraction and chromatography challenging.Use polar solvents for extraction and consider reversed-phase chromatography (C18) or chromatography on alumina.
Isomeric mixturePositional isomers of diaminoisoquinolines can be difficult to separate.Utilize HPLC with specialized columns (e.g., phenyl or PFP columns) that offer different selectivity based on aromatic interactions.[8][9] Adjusting the mobile phase composition and temperature can also improve resolution.[10]
Residual metal catalystPalladium residues can be difficult to remove.Use metal scavengers or perform multiple aqueous washes. Recrystallization can also be effective.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize a mono-aminoisoquinoline from a dichloroisoquinoline?

A1: Selective mono-amination can be achieved by carefully controlling the reaction conditions. Key strategies include:

  • Stoichiometry: Use a limiting amount of the amine (typically 1.0-1.2 equivalents).

  • Base Selection: Employing a weaker base or even omitting a strong base can favor mono-substitution.[4]

  • Reaction Temperature: Lowering the reaction temperature can also increase selectivity for the mono-aminated product.

  • Steric Hindrance: If the two chlorine atoms have different steric environments, the amination will preferentially occur at the less hindered position.

Q2: What is the best way to purify highly polar diaminoisoquinolines?

A2: The high polarity of diaminoisoquinolines can make purification challenging. Here are several approaches:

  • Column Chromatography: While standard silica gel chromatography can be used, it may lead to product streaking and poor separation. Consider using:

    • Reversed-phase chromatography (C18): This is often effective for polar compounds.

    • Alumina (neutral or basic): Can be a good alternative to silica gel.

    • Amine-functionalized silica: This can help to reduce tailing of basic compounds.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.

  • Salt Formation: Conversion of the diaminoisoquinoline to a salt (e.g., hydrochloride or trifluoroacetate) can facilitate purification by precipitation and subsequent liberation of the free base.

Q3: How do I choose the right ligand for my Buchwald-Hartwig amination?

A3: Ligand selection is crucial for a successful Buchwald-Hartwig reaction and is highly dependent on the specific substrates.

  • Bulky, electron-rich monophosphine ligands: Ligands like XPhos, SPhos, and RuPhos are often excellent choices for a wide range of aryl halides and amines, including sterically demanding substrates.[2]

  • Bidentate phosphine ligands: Ligands such as BINAP and DPEPhos can also be effective, particularly for less sterically hindered substrates.

  • N-heterocyclic carbene (NHC) ligands: These have emerged as powerful ligands for challenging cross-coupling reactions. It is often necessary to screen a small number of ligands to identify the optimal one for a particular transformation.

Q4: Can I use a protecting group strategy for the sequential synthesis of an unsymmetrical diaminoisoquinoline?

A4: Yes, a protecting group strategy is a viable approach for synthesizing unsymmetrical diaminoisoquinolines. A common strategy involves:

  • Mono-amination: Perform a selective mono-amination on the dichloroisoquinoline as described in Q1.

  • Protection: Protect the newly introduced amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[11][12] The Boc group is stable to the basic conditions of the subsequent amination but can be readily removed under acidic conditions.[11]

  • Second Amination: Perform a second Buchwald-Hartwig amination with a different amine at the remaining chloro position.

  • Deprotection: Remove the protecting group to yield the unsymmetrical diaminoisoquinoline.

Q5: What are the common sources of impurities in diaminoisoquinoline synthesis?

A5: Impurities can arise from various sources, including:

  • Starting materials: Unreacted dichloroisoquinoline or impurities within the starting materials.[13]

  • Side reactions: Products from hydrodehalogenation (replacement of a chlorine with hydrogen), N,N-diarylation, or reaction with the solvent.

  • Catalyst residues: Residual palladium from the catalyst.[13]

  • Degradation products: Decomposition of the product under harsh reaction or workup conditions.[13] Careful monitoring of the reaction progress by TLC or LC-MS and appropriate purification methods are essential to obtain a pure product.

Experimental Protocols

General Procedure for Buchwald-Hartwig Diamination of Dichloroisoquinolines

This protocol provides a general starting point for the synthesis of diaminoisoquinolines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Dichloroisoquinoline (1.0 mmol)

  • Amine (2.5 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 3.0 mmol)

  • Anhydrous solvent (e.g., toluene, 10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the dichloroisoquinoline, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).

  • Add the anhydrous solvent, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Optimization and Troubleshooting

Experimental Workflow for Diaminoisoquinoline Synthesis

experimental_workflow reagents Reactants & Reagents (Dichloroisoquinoline, Amine, Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification product Pure Diaminoisoquinoline purification->product

Caption: A typical experimental workflow for the synthesis of diaminoisoquinolines.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or No Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand check_catalyst->check_ligand Catalyst OK success Improved Yield check_catalyst->success New Catalyst Works check_base Assess Base Strength check_ligand->check_base Ligand OK check_ligand->success New Ligand Works check_temp Increase Temperature check_base->check_temp Base OK check_base->success Stronger Base Works check_solvent Change Solvent check_temp->check_solvent No Improvement check_temp->success Higher Temp Works check_solvent->success New Solvent Works amination_selectivity cluster_mono Conditions for Mono-amination cluster_di Conditions for Di-amination start Dichloroisoquinoline mono Mono-aminoisoquinoline start->mono di Di-aminoisoquinoline start->di mono_amine ~1 eq. Amine mono_base Weaker Base / No Base mono_temp Lower Temperature di_amine >2 eq. Amine di_base Strong Base di_temp Higher Temperature

References

Technical Support Center: Purification of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Isoquinoline-7,8-diamine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. Is this normal?

A1: Crude this compound can often be dark and oily or a discolored solid. This is typically due to the presence of impurities such as unreacted starting materials, byproducts from the synthesis (e.g., from the reduction of a dinitro-isoquinoline precursor), and degradation products. Aromatic diamines are prone to oxidation, which can contribute to the dark coloration. The purification methods outlined in this guide are designed to address these issues and yield a purified, crystalline product.

Q2: I am observing significant streaking/tailing when running a TLC of my crude product. What can I do to get better separation?

A2: Streaking or tailing on a silica gel TLC plate is a common issue when working with basic compounds like aromatic diamines. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to your mobile phase: A small amount of a volatile base, such as 1-2% triethylamine (Et3N) or a few drops of ammonium hydroxide, can be added to your eluent. This will neutralize the acidic sites on the silica gel and lead to more defined spots.

  • Use a different stationary phase: Consider using neutral or basic alumina plates for your TLC analysis, as these will have weaker interactions with the basic analyte.

Q3: My purified this compound darkens over time, even when stored. How can I improve its stability?

A3: Aromatic diamines are susceptible to oxidation, which is often accelerated by light and air. To improve the stability of your purified product:

  • Store under an inert atmosphere: Keep the compound under nitrogen or argon.

  • Protect from light: Use an amber-colored vial or wrap the vial in aluminum foil.

  • Store at low temperatures: Refrigeration or freezing can slow down the degradation process.

  • Convert to a salt: For long-term storage, consider converting the free base to a more stable salt, such as the dihydrochloride salt. This can be achieved by dissolving the purified diamine in a suitable solvent (e.g., ethanol or isopropanol) and adding a solution of HCl in the same solvent.

Q4: I am having difficulty getting my this compound to crystallize during recrystallization. What can I try?

A4: If crystallization is proving difficult, you can try the following techniques:

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent-antisolvent system: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool slowly.

  • Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and induce crystallization upon cooling.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / The solution is supersaturated.Choose a solvent with a lower boiling point. / Allow the solution to cool more slowly. An insulated container can help. / Add a small amount of additional hot solvent to the oily mixture, reheat to dissolve, and then cool slowly.
No crystals form upon cooling. The solution is too dilute. / The compound is very soluble in the chosen solvent even at low temperatures. / The solution is cooling too slowly, preventing nucleation.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. / Try a different solvent in which the compound is less soluble, or use a solvent-antisolvent system. / Try cooling the solution more rapidly in an ice bath after it has reached room temperature.
Low recovery of the purified product. Too much solvent was used for recrystallization. / The crystals were filtered before crystallization was complete. / The product is significantly soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. / Ensure the solution has been allowed to cool for a sufficient amount of time, and check for further crystal formation in the filtrate. / Pre-chill the wash solvent before use, and wash the crystals with a minimal amount of cold solvent.
The purified product is still colored. The colored impurity has similar solubility to the product. / The impurity was adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can also adsorb your product. / Ensure slow crystal growth to minimize the inclusion of impurities. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Significant peak tailing. Strong interaction between the basic diamine and acidic silica gel.Add a basic modifier (e.g., 0.5-2% triethylamine) to the mobile phase. / Use a deactivated silica gel or an alternative stationary phase like neutral or basic alumina.
Poor separation of the desired compound from impurities. Inappropriate mobile phase polarity.Optimize the mobile phase composition using TLC first. If the Rf values are too high, decrease the polarity of the eluent. If the Rf values are too low, increase the polarity. / Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound is not eluting from the column. The mobile phase is not polar enough. / The compound has irreversibly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. A common solvent system for polar amines is a gradient of dichloromethane/methanol with a small percentage of triethylamine. / This can happen with highly polar compounds on silica gel. Try using a more polar stationary phase like alumina or a reversed-phase column.
Low recovery of the product. The compound is spread across too many fractions. / Some of the compound remains on the column.Use a shallower solvent gradient or isocratic elution if separation allows. / After the main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane with 1% triethylamine) to recover any remaining compound.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Promising solvents for aromatic diamines include toluene, ethanol, isopropanol, or mixtures such as ethanol/water or toluene/hexane.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to the boiling point of the solvent with stirring.

    • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

This protocol is designed for the purification of polar, basic compounds and may need to be adjusted based on your specific separation needs.

  • Stationary Phase Selection:

    • Standard silica gel (230-400 mesh) can be used, but it is highly recommended to use silica gel that has been deactivated with a base or to use neutral or basic alumina to prevent streaking and improve recovery.

  • Mobile Phase Selection:

    • Determine an appropriate solvent system by running TLC plates. A common starting point for polar amines is a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane (DCM) and methanol (MeOH).

    • Crucially, add 0.5-2% triethylamine (Et3N) to the mobile phase to suppress the interaction of the amine with the stationary phase.

    • Adjust the ratio of DCM to MeOH to achieve an Rf value of approximately 0.2-0.4 for the this compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in the DCM/MeOH mixture).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. The triethylamine will also be removed during this process as it is volatile.

Quantitative Data Summary

The following table provides representative parameters for the purification of aromatic diamines. The exact values will need to be optimized for this compound.

Purification Method Parameter Typical Value/Range Notes
Recrystallization SolventToluene, Ethanol, Isopropanol, or mixturesChoice depends on impurity profile. Toluene was reported for the similar 7,8-diaminoquinoline.[1]
Yield60-90%Highly dependent on the purity of the crude material.
Purity>98% (by HPLC)Can be improved with a second recrystallization.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh) or Alumina (neutral, activity II-III)Silica should be treated with a base or a basic modifier added to the eluent.
Mobile PhaseDichloromethane/Methanol gradient (e.g., 0-10% MeOH) with 1% TriethylamineThe gradient will depend on the polarity of the impurities.
Loading Capacity1-5% of the stationary phase weightOverloading can lead to poor separation.
Yield50-85%Can be lower than recrystallization due to potential irreversible adsorption.
Purity>99% (by HPLC)Can achieve very high purity if optimized correctly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis final_product Pure this compound analysis->final_product Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product oiling_out Oiling Out start->oiling_out If Recrystallizing no_crystals No Crystals Form start->no_crystals If Recrystallizing low_recovery Low Recovery start->low_recovery If Recrystallizing peak_tailing Peak Tailing start->peak_tailing If Using Chromatography poor_separation Poor Separation start->poor_separation If Using Chromatography no_elution No Elution start->no_elution If Using Chromatography change_solvent change_solvent oiling_out->change_solvent slow_cooling slow_cooling oiling_out->slow_cooling no_crystals->change_solvent concentrate concentrate no_crystals->concentrate seed_crystal seed_crystal no_crystals->seed_crystal use_less_solvent use_less_solvent low_recovery->use_less_solvent cool_longer cool_longer low_recovery->cool_longer add_base add_base peak_tailing->add_base change_stationary_phase change_stationary_phase peak_tailing->change_stationary_phase optimize_mobile_phase optimize_mobile_phase poor_separation->optimize_mobile_phase use_gradient use_gradient poor_separation->use_gradient no_elution->change_stationary_phase increase_polarity increase_polarity no_elution->increase_polarity

Caption: Troubleshooting decision tree for purification challenges.

References

"common side reactions in Isoquinoline-7,8-diamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isoquinoline-7,8-diamine Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when synthesizing this compound?

A1: The primary challenge is achieving correct regioselectivity during electrophilic substitution steps, such as nitration. When starting with a substituted isoquinoline, the introduction of a second functional group (like a nitro group) onto the benzene ring can lead to the formation of multiple isomers. For instance, nitration of isoquinoline typically yields a mixture of 5-nitro and 8-nitroisoquinoline.[1] Controlling the reaction to favor the 7- and 8- positions requires careful selection of starting materials, protecting groups, and reaction conditions.

Q2: My nitration step is producing a mixture of isomers. How can I improve selectivity for the 7,8-positions?

A2: Achieving high regioselectivity in the nitration of isoquinolines is complex because the reaction typically occurs on the N-protonated species in strong acid, deactivating the ring system.[1] To improve selectivity:

  • Protecting Groups: Utilize N-protecting groups on precursor molecules, such as a tetrahydroisoquinoline, to modify the directing effects of the amine and favor substitution at specific positions.[2]

  • Alternative Reagents: Explore milder or sterically hindered nitrating agents that may offer different selectivity profiles compared to standard nitric/sulfuric acid mixtures.

  • Advanced Methods: Consider modern synthetic methods that build the diamine functionality through different pathways, such as directed C-H functionalization or starting from a precursor that already contains the desired substitution pattern.

Q3: The reduction of my dinitro-isoquinoline precursor to diamine is resulting in a low yield. What are common causes and solutions?

A3: Low yields in the reduction of aromatic dinitro compounds can stem from several issues:

  • Incomplete Reduction: One nitro group may be reduced preferentially, leaving a nitro-amino intermediate that is resistant to further reduction under the same conditions.

  • Catalyst Poisoning: Trace impurities in the starting material or solvents can poison the catalyst (e.g., Palladium, Platinum, Raney Nickel), halting the reaction.

  • Side Reactions: The reaction conditions might be too harsh, leading to the degradation of the sensitive diamine product or over-reduction of the heterocyclic ring.

To troubleshoot, consider using a more robust reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid, which is effective for converting nitroarenes to anilines. Alternatively, catalytic transfer hydrogenation with a hydrogen donor like hydrazine or ammonium formate can sometimes provide milder conditions and better yields.

Q4: How can I effectively purify the final this compound product?

A4: this compound is a polar compound and may be prone to oxidation. Purification strategies include:

  • Crystallization: The product can often be purified by crystallization of its salt form (e.g., dihydrochloride) from a suitable solvent system like ethanol/water or methanol/ether. This helps to remove less basic impurities.

  • Column Chromatography: If crystallization is ineffective, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is typically required to prevent the product from streaking on the acidic silica gel.

  • Handling Precautions: Due to the sensitivity of diamines to air oxidation, it is advisable to perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Formation of Unwanted Isomers (e.g., 5,8- or 5,6-isomers) Poor regioselectivity during electrophilic substitution (nitration). The isoquinolinium ion directs nitration to the 5 and 8 positions.[1]1. Start with a precursor that already has a directing group at the 7 or 8 position to guide the second substitution. 2. Investigate alternative synthetic routes that avoid direct nitration of the isoquinoline core. 3. Use advanced nitrating systems that may offer different regioselectivity.[3]
Product Decomposition during Reaction Reaction conditions (temperature, acid concentration) are too harsh for the substituted isoquinoline ring.1. Lower the reaction temperature and monitor the reaction progress closely (TLC, LC-MS). 2. Use a less aggressive reagent system. For example, for nitration, consider using a milder nitrating agent if compatible. 3. Reduce reaction time to minimize exposure to harsh conditions.
Incomplete or Failed Reduction to Diamine The chosen reducing agent is not potent enough for the second nitro group. The catalyst has been deactivated.1. Switch to a stronger or more suitable reducing agent system (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation with Raney Nickel). 2. Ensure the catalyst for hydrogenation is fresh and active. If necessary, increase catalyst loading. 3. Purify the dinitro intermediate thoroughly to remove any potential catalyst poisons.
Final Product is Dark/Colored and Unstable The diamine product is oxidizing upon exposure to air. Residual acidic or metallic impurities are catalyzing degradation.1. Work under an inert atmosphere (N₂ or Ar) during the final workup and purification steps. 2. Use degassed solvents for purification. 3. Convert the free base to a more stable salt (e.g., dihydrochloride) immediately after isolation. 4. Store the final product under an inert atmosphere, protected from light, and at low temperatures.

Experimental Protocol Example

Reduction of a Dinitro-isoquinoline Precursor using Tin(II) Chloride

This protocol is an illustrative example for the reduction of a dinitro-isoquinoline to the corresponding diamine. Note: Conditions must be optimized for the specific substrate.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dinitro-isoquinoline starting material (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 8-10 eq) in concentrated hydrochloric acid to the suspension. The addition may be exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly basic (pH > 12). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude diamine can then be purified by crystallization of its salt or by column chromatography as described in the FAQ section.

Visualization of Synthetic Pathway and Side Reactions

The following diagram illustrates a generalized synthetic pathway for producing this compound, highlighting the critical nitration step where isomer formation is a common side reaction.

Start 7-Substituted Isoquinoline Intermediate1 7,8-Dinitro Isoquinoline (Desired Product) Start->Intermediate1 Nitration (HNO3/H2SO4) SideProduct 5,7-Dinitro Isoquinoline (Side Product) Start->SideProduct Poor Regioselectivity FinalProduct This compound Intermediate1->FinalProduct Reduction (e.g., SnCl2/HCl)

Caption: Synthetic pathway showing the formation of this compound.

References

Technical Support Center: Isoquinoline-7,8-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Isoquinoline-7,8-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

The most common approach for synthesizing this compound involves a two-step process:

  • Dinitration: Electrophilic nitration of isoquinoline to introduce two nitro groups onto the benzene ring, forming 7,8-dinitroisoquinoline.

  • Reduction: Subsequent reduction of the dinitro compound to the corresponding diamine.

Q2: What are the challenges in the nitration of isoquinoline to obtain the 7,8-dinitro isomer?

Electrophilic nitration of isoquinoline is known to be challenging in terms of regioselectivity. The reaction typically yields a mixture of isomers, with 5-nitroisoquinoline and 8-nitroisoquinoline being the major products.[1] Achieving selective dinitration at the 7 and 8 positions is not straightforward and may require specific reaction conditions or starting with a pre-functionalized isoquinoline ring.

Q3: Which methods are recommended for the reduction of the dinitroisoquinoline intermediate?

Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic dinitro compounds. Common catalysts include palladium on carbon (Pd/C) or platinum-based catalysts.[2] Metal/acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be used.

Q4: How can I purify the final this compound product?

Recrystallization is the most common method for purifying solid organic compounds like this compound. The choice of solvent is critical and often requires experimentation. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[3][4] For basic compounds like diamines, crystallization of their hydrochloride salts can also be an effective purification strategy.[4]

Troubleshooting Guides

Problem 1: Low Yield of 7,8-Dinitroisoquinoline during Nitration
Symptom Possible Cause Suggested Solution
Formation of a mixture of mono- and di-nitro isomers with low regioselectivity. Standard nitrating conditions (HNO₃/H₂SO₄) on unsubstituted isoquinoline favor substitution at the 5 and 8 positions.Consider using a substituted isoquinoline as a starting material to direct the nitration to the 7 and 8 positions. Alternatively, explore alternative nitration reagents and conditions, although this may require significant process development.
Low overall yield of dinitrated product. Harsh reaction conditions may lead to degradation of the starting material or product.Optimize reaction temperature and time. Use a milder nitrating agent if possible. Ensure efficient stirring to prevent localized overheating.
Problem 2: Incomplete Reduction of 7,8-Dinitroisoquinoline
Symptom Possible Cause Suggested Solution
Presence of a partially reduced intermediate (e.g., 7-amino-8-nitroisoquinoline) in the final product. Insufficient catalyst loading or activity.Increase the weight percentage of the catalyst (e.g., 10% Pd/C) relative to the substrate. Ensure the catalyst is fresh and active.
Deactivation of the catalyst.Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure or reaction time.For catalytic hydrogenation, increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Poor solubility of the dinitro compound.Choose a solvent that effectively dissolves the starting material. A protic co-solvent like ethanol or acetic acid can be beneficial for hydrogenations.
Problem 3: Difficulty in Purifying this compound
Symptom Possible Cause Suggested Solution
Product oils out during recrystallization. The chosen solvent is not ideal, or the product is impure.Screen a variety of recrystallization solvents and solvent mixtures.[3][4] If the product is significantly impure, consider a preliminary purification step like column chromatography.
Low recovery after recrystallization. The product has significant solubility in the cold recrystallization solvent.Minimize the amount of hot solvent used to dissolve the product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Persistent colored impurities. Presence of oxidized byproducts.Treat the solution with activated carbon before filtration during the recrystallization process. Ensure the final product is stored under an inert atmosphere to prevent oxidation, as aromatic amines can be air-sensitive.
Co-crystallization of impurities. Impurities have similar solubility profiles to the product.Consider converting the diamine to its hydrochloride salt, which may have different crystallization properties and allow for the separation of non-basic impurities. The free base can be regenerated after purification.

Experimental Protocols

Illustrative Protocol for the Reduction of a Dinitro Aromatic Compound

This protocol is a general guideline for the catalytic hydrogenation of a dinitro aromatic compound and should be adapted for the specific case of 7,8-dinitroisoquinoline based on laboratory-scale optimization.

Materials:

  • Dinitro aromatic compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve the dinitro aromatic compound in a suitable solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight relative to the starting material).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

Data Presentation

Table 1: Comparison of Reduction Methods for Dinitro Aromatic Compounds

MethodCatalyst/ReagentSolventTypical YieldPurity Considerations
Catalytic HydrogenationPd/C, PtO₂Ethanol, Acetic AcidHigh (>90%)High purity, catalyst removal is necessary.
Metal/Acid ReductionSn/HCl, Fe/HClEthanol/WaterModerate to HighRequires neutralization and removal of metal salts.
Transfer HydrogenationHydrazine/Pd-CEthanolModerate to HighAvoids the use of high-pressure hydrogen gas.

Visualizations

experimental_workflow start Start: Isoquinoline nitration Step 1: Dinitration (e.g., HNO3/H2SO4) start->nitration dinitro Intermediate: 7,8-Dinitroisoquinoline nitration->dinitro reduction Step 2: Reduction (e.g., H2, Pd/C) dinitro->reduction crude_diamine Crude Product: This compound reduction->crude_diamine purification Step 3: Purification (e.g., Recrystallization) crude_diamine->purification final_product Final Product: Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting cluster_purification Purification Troubleshooting start Low Yield or Purity? check_nitration Check Nitration Step: - Isomer mixture? - Low conversion? start->check_nitration Yes check_reduction Check Reduction Step: - Incomplete reaction? - Side products? start->check_reduction Yes check_purification Check Purification Step: - Oiling out? - Low recovery? start->check_purification Yes nitration_solutions Solutions: - Modify starting material - Optimize conditions check_nitration->nitration_solutions reduction_solutions Solutions: - Increase catalyst load - Check for poisons - Increase H2 pressure/time check_reduction->reduction_solutions purification_solutions Solutions: - Screen solvents - Use activated carbon - Form a salt check_purification->purification_solutions

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Isoquinoline-7,8-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of isoquinoline-7,8-diamine and its derivatives. Researchers, scientists, and drug development professionals can use this resource to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my solid this compound derivative turning brown?

A1: The discoloration of solid this compound and its derivatives is often an indication of oxidation. Aromatic diamines are susceptible to air oxidation, which can be accelerated by exposure to light and moisture.[1] This process can lead to the formation of colored impurities, such as quinone-imine or polymeric species, compromising the purity and activity of your compound.

Q2: My solution of this compound changes color over a short period. What is happening?

A2: A rapid color change in a solution containing this compound or its derivatives typically points to degradation. The primary causes include:

  • Oxidation: Dissolved oxygen in the solvent can readily oxidize the diamine.

  • Light-induced degradation: Many aromatic compounds are light-sensitive and can decompose upon exposure to ambient or UV light.[1]

  • pH instability: The stability of isoquinoline derivatives can be pH-dependent.[2][3] Highly acidic or basic conditions may catalyze degradation.

Q3: What are the ideal storage conditions for this compound and its derivatives?

A3: To ensure the long-term stability of your compounds, it is crucial to store them under optimal conditions. Aromatic diamines are often air-sensitive and hygroscopic.[1][4] The recommended storage conditions are:

  • Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Low Temperature: Refrigeration or freezing can slow down the rate of degradation. For highly sensitive compounds, storage at -20°C or below is advisable.

  • Protection from Light: Use amber vials or store the containers in the dark to prevent photo-oxidation.[1]

  • Dry Environment: Store in a desiccator to protect against moisture, as diamines can be hygroscopic.[4]

Q4: Can the choice of solvent affect the stability of my this compound derivative?

A4: Yes, the choice of solvent is critical. Protic solvents, especially under neutral or basic conditions, can facilitate oxidation. It is advisable to use degassed, anhydrous solvents for preparing solutions. If you observe instability, consider switching to a less reactive solvent and preparing solutions fresh before each experiment.

Troubleshooting Guides

This section provides a systematic approach to resolving common stability issues encountered during experiments with this compound and its derivatives.

Issue 1: Color Change and Precipitation in Solution
  • Symptom: Your solution of this compound derivative changes color (e.g., from colorless to yellow or brown) and a precipitate may form over time.

  • Potential Causes:

    • Oxidation by dissolved oxygen.

    • Reaction with solvent impurities (e.g., peroxides in ethers).

    • Exceeding the solubility limit upon degradation.

    • Polymerization of the diamine.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes or by using the freeze-pump-thaw method.

    • Use High-Purity, Anhydrous Solvents: Ensure your solvents are of high purity and anhydrous. Test for and remove any peroxides from etheric solvents before use.

    • Prepare Fresh Solutions: Make your solutions immediately before use and avoid long-term storage in solution.

    • Work Under Inert Atmosphere: If possible, handle the compound and prepare solutions in a glovebox or under a stream of inert gas.[1]

Issue 2: Inconsistent Experimental Results
  • Symptom: You are observing poor reproducibility in your experiments involving an this compound derivative.

  • Potential Causes:

    • Degradation of the compound between experiments.

    • Inconsistent handling procedures leading to varying levels of oxidation or moisture exposure.

    • Contamination of the stock material.

  • Troubleshooting Steps:

    • Assess Purity: Check the purity of your starting material using an appropriate analytical technique like HPLC or NMR before each set of experiments.

    • Standardize Handling Procedures: Develop and adhere to a strict protocol for handling the compound, including weighing, dissolution, and addition to the reaction mixture, minimizing exposure to air and light.

    • Aliquot Stock Material: If you have a large batch of the compound, divide it into smaller aliquots. This prevents contamination of the entire batch each time you need to weigh out the material.

Data Presentation

Table 1: Summary of Potential Stability Issues and Preventative Measures

Issue Potential Cause Recommended Preventative Measures
Discoloration (Solid) Oxidation, Light ExposureStore under inert gas, in the dark, and at low temperatures.
Color Change (Solution) Oxidation, pH Effects, LightUse degassed, anhydrous solvents; buffer the solution if pH-sensitive; protect from light.
Precipitation Degradation, PolymerizationPrepare fresh solutions; use appropriate solvents and concentrations.
Inconsistent Results Compound DegradationAliquot stock material; verify purity before use; standardize handling procedures.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving Air-Sensitive this compound Derivatives
  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.[6]

    • Ensure your chosen solvent is anhydrous and degassed. To degas, bubble argon or nitrogen through the solvent for 20-30 minutes.

  • Weighing:

    • If available, use a glovebox for weighing the compound.

    • If a glovebox is not available, weigh the compound quickly in a draft-free environment. Minimize the time the container is open.

  • Dissolution:

    • Add the weighed solid to the dried glassware.

    • Seal the flask with a septum.

    • Introduce an inert gas atmosphere into the flask using a needle connected to a nitrogen or argon line.

    • Add the degassed solvent via a syringe.

    • Stir the solution under the inert atmosphere until the solid is fully dissolved.

Protocol 2: A General Method for Assessing the Stability of an this compound Derivative in Solution
  • Sample Preparation:

    • Prepare a stock solution of your compound in the desired solvent at a known concentration, following the handling protocol above.

  • Initial Analysis (Time = 0):

    • Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial purity and concentration.

  • Incubation:

    • Divide the stock solution into several amber vials.

    • Store the vials under different conditions you wish to test (e.g., room temperature on the benchtop, room temperature in the dark, 4°C in the dark).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot from each vial and analyze it using the same analytical method.

  • Data Analysis:

    • Compare the purity and concentration of the compound at each time point to the initial values. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

cluster_0 Inferred Degradation Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Light, Metal Ions Quinone-imine Species Quinone-imine Species Oxidized Intermediates->Quinone-imine Species Further Oxidation Polymeric Products Polymeric Products Quinone-imine Species->Polymeric Products Polymerization cluster_1 Troubleshooting Workflow Start Start Observe_Instability Observe Instability (e.g., Color Change) Start->Observe_Instability Check_Storage Check Storage Conditions (Inert, Dark, Cold) Observe_Instability->Check_Storage Check_Solvent Check Solvent (Degassed, Anhydrous) Check_Storage->Check_Solvent Check_Purity Check Starting Material Purity Check_Solvent->Check_Purity Implement_Controls Implement Controls: - Use Glovebox - Prepare Fresh Solutions - Protect from Light Check_Purity->Implement_Controls Problem_Resolved Problem Resolved Implement_Controls->Problem_Resolved Re-evaluate Re-evaluate Experiment Implement_Controls->Re-evaluate

References

"troubleshooting guide for Isoquinoline-7,8-diamine reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Isoquinoline-7,8-diamine. The suggestions are based on general principles of organic chemistry and common issues encountered with similar aromatic diamines.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites: the two amino groups at positions 7 and 8, and the nitrogen atom of the isoquinoline ring. The amino groups are strong nucleophiles and will be the primary sites for electrophilic attack in reactions such as acylation, alkylation, and condensation. The isoquinoline nitrogen is a weaker base and nucleophile.

Q2: How can I selectively react with only one of the amino groups?

A2: Achieving mono-substitution can be challenging due to the similar reactivity of the two amino groups. Key strategies include:

  • Stoichiometric control: Using one equivalent or slightly less of the electrophile can favor mono-substitution.

  • Low temperatures: Running the reaction at lower temperatures can increase selectivity.

  • Bulky reagents: Using a sterically hindered electrophile may favor reaction at the less hindered amino group.

  • Protecting groups: A more advanced strategy involves protecting one amino group, reacting the other, and then deprotecting.

Q3: What are common side reactions to be aware of?

A3: Common side reactions include:

  • Oxidation: Aromatic diamines can be sensitive to oxidation, leading to colored impurities. It is crucial to work under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.

  • Polysubstitution: Both amino groups can react, leading to di-substituted products.

  • Polymerization: In the presence of di-electrophiles, polymerization can occur.

  • Ring reactions: While less likely under mild conditions, electrophilic substitution on the isoquinoline ring is possible, typically at C-5.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Poor Reagent Quality Ensure this compound and other reagents are pure. Use freshly opened or purified solvents.
Inadequate Reaction Conditions Optimize reaction temperature and time. Some reactions may require heating, while others need to be cooled to prevent side reactions.
Insufficient Activation For reactions like amide bond formation, ensure your activating agent (e.g., DCC, EDCI) is active and used in the correct stoichiometry.
Precipitation of Starting Material Check the solubility of this compound in the chosen solvent at the reaction temperature.
Problem 2: Formation of Multiple Products

This is often due to a lack of selectivity between the two amino groups.

Table 1: Effect of Stoichiometry on Product Distribution (Hypothetical Data)

Equivalents of ElectrophileMono-substituted Product (%)Di-substituted Product (%)Unreacted Starting Material (%)
0.8651025
1.0702010
1.260355
2.010855

Troubleshooting Workflow for Poor Selectivity:

G start Poor Selectivity (Mixture of Mono- and Di-substituted Products) check_stoichiometry Verify Stoichiometry of Electrophile start->check_stoichiometry adjust_temp Lower Reaction Temperature check_stoichiometry->adjust_temp If stoichiometry is correct change_solvent Change Solvent Polarity adjust_temp->change_solvent If still unselective use_protecting_group Consider a Protecting Group Strategy change_solvent->use_protecting_group For maximum control outcome Improved Selectivity use_protecting_group->outcome

Caption: Troubleshooting workflow for poor reaction selectivity.

Problem 3: Product is Difficult to Purify
Potential Cause Suggested Solution
Similar Polarity of Products Optimize chromatographic conditions (e.g., gradient elution, different solvent system). Consider derivatization to alter polarity for easier separation.
Presence of Colored Impurities Treat the crude product with activated charcoal to remove colored impurities. Ensure reactions are run under an inert atmosphere to prevent oxidation.
Product Insolubility Use a different solvent for recrystallization. If the product is a salt, consider neutralization before purification.

Key Experimental Protocols

Protocol 1: Mono-acylation of this compound

This protocol is a general guideline for the selective formation of a mono-amide derivative.

  • Preparation: Dissolve this compound (1 equivalent) in an anhydrous, degassed solvent (e.g., Dichloromethane or THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add the acyl chloride or anhydride (0.9 equivalents) dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Reaction Pathway for Acylation:

G start This compound + Acyl Chloride (1 eq) reaction Reaction at 0°C in Anhydrous DCM start->reaction products Mixture: - Mono-acylated Product (Major) - Di-acylated Product (Minor) - Starting Material reaction->products purification Column Chromatography products->purification final_product Isolated Mono-acylated Product purification->final_product

Caption: General workflow for mono-acylation of this compound.

Protocol 2: Reductive Amination

This protocol describes the reaction with an aldehyde or ketone to form a secondary amine.

  • Imine Formation: Dissolve this compound (1 equivalent) and the carbonyl compound (1 equivalent) in a suitable solvent (e.g., Methanol or Dichloroethane). Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add a mild reducing agent (e.g., Sodium cyanoborohydride or Sodium triacetoxyborohydride) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and adjust the pH to basic with sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent and purify by chromatography.

References

Technical Support Center: Scale-Up Synthesis of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Isoquinoline-7,8-diamine. The content is presented in a question-and-answer format to address specific challenges that may be encountered. The proposed synthesis follows a common two-step pathway: dinitration of isoquinoline followed by the reduction of the resulting 7,8-dinitroisoquinoline.

Disclaimer: The following protocols are based on established chemical principles for analogous transformations. The scale-up of this synthesis, particularly the reduction of a dinitro aromatic compound, involves significant safety hazards, including highly exothermic reactions and potentially explosive intermediates. A thorough risk assessment and appropriate engineering controls are mandatory before proceeding.

Experimental Protocols

Step 1: Synthesis of 7,8-Dinitroisoquinoline (Hypothetical Protocol)

This procedure outlines a potential method for the dinitration of isoquinoline. The regioselectivity of nitration can be complex and may yield a mixture of isomers requiring careful purification.

Methodology:

  • Reaction Setup: To a cooled (0-5 °C), mechanically stirred solution of concentrated sulfuric acid (H₂SO₄), add isoquinoline portion-wise, ensuring the temperature does not exceed 10 °C.

  • Nitration: Once the isoquinoline is fully dissolved, add a pre-cooled mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude dinitroisoquinoline product.

  • Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Scale-Up Synthesis of this compound

This protocol describes the catalytic hydrogenation of 7,8-dinitroisoquinoline. This reaction is highly exothermic and requires strict safety protocols.[1]

Methodology:

  • Catalyst Preparation: In a suitable high-pressure reactor equipped with a robust cooling system and a gas entrainment agitator, charge the palladium on carbon catalyst (5-10% Pd/C, 50% wet) as a slurry in a solvent such as ethanol or ethyl acetate.

  • Reactor Charging: Add the 7,8-dinitroisoquinoline to the reactor. Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). The reaction is highly exothermic; maintain the internal temperature within a safe, predetermined range (e.g., 25-40 °C) using the reactor's cooling system.[1]

  • Reaction Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion using HPLC or TLC analysis of a carefully degassed sample.

  • Work-up: Depressurize the reactor and purge again with nitrogen. Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude this compound. The product is often an oil or solid that is susceptible to air oxidation.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

MethodReagent/CatalystTypical ConditionsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney Ni[2]25-80 °C, 50-500 psi H₂High atom economy, clean reaction, catalyst is recyclable.[1]Requires specialized high-pressure equipment, highly exothermic, potential fire/explosion hazard.[1]
Transfer Hydrogenation Ammonium formate, Hydrazine, CyclohexenePd/C, Raney NiAvoids the use of high-pressure hydrogen gas.Can be slower, may require higher temperatures, stoichiometric byproducts.
Metal Reduction (Béchamp) Fe, SnCl₂, Zn[2]Acidic medium (e.g., HCl, Acetic Acid)Inexpensive, effective for many substrates.Generates large amounts of metallic waste, purification can be difficult.[3]

Table 2: Purification Strategies for Aromatic Diamines

MethodDescriptionApplicabilityProsCons
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize.Solid diamines.Can provide very pure material, scalable.Requires suitable solvent, potential for product loss in the mother liquor.
Distillation Purifying a liquid by heating it to its boiling point and condensing the vapors.Liquid diamines with sufficient thermal stability.Effective for removing non-volatile impurities.Not suitable for thermally sensitive compounds, requires vacuum for high-boiling amines.
Column Chromatography Separating components of a mixture based on differential adsorption on a stationary phase.Lab-scale to medium-scale purification.High resolution, can separate closely related impurities.Can be slow, requires large volumes of solvent, may not be economical for large scale.
Acid-Base Extraction Dissolving the crude amine in an organic solvent, extracting with aqueous acid to form the salt, washing the aqueous layer, and then neutralizing to recover the free amine.Most diamines.Excellent for removing non-basic organic impurities.Requires multiple extraction steps, uses significant amounts of acid/base.

Visualizations

experimental_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification iso Isoquinoline reagents1 HNO₃ / H₂SO₄ (0-10 °C) iso->reagents1 quench Ice Water Quench reagents1->quench filter1 Filtration & Wash quench->filter1 product1 7,8-Dinitroisoquinoline filter1->product1 reagents2 H₂ Gas, Pd/C (High Pressure Reactor) product1->reagents2 filter2 Catalyst Filtration (Inert Atmosphere) reagents2->filter2 product2 Crude this compound filter2->product2 purify Recrystallization or Acid-Base Extraction product2->purify final_product Pure this compound purify->final_product

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_byproducts Byproducts Detected start Monitor Reduction Reaction (H₂ uptake / HPLC) check_completion Is the reaction complete? start->check_completion check_catalyst Is catalyst active? (Check for poisoning) check_completion->check_catalyst No check_overreduction Possible over-reduction or side reactions? check_completion->check_overreduction Yes, but byproducts present end_success Proceed to Work-up check_completion->end_success Yes check_h2 Is H₂ pressure adequate? check_catalyst->check_h2 check_temp Is temperature too low? check_h2->check_temp action_h2 Increase H₂ pressure. check_h2->action_h2 action_catalyst Add fresh catalyst. check_temp->action_catalyst action_temp Increase temperature slightly. check_temp->action_temp end_troubleshoot Re-evaluate Conditions action_catalyst->end_troubleshoot action_h2->end_troubleshoot action_temp->end_troubleshoot action_optimize Optimize T, P, and reaction time. check_overreduction->action_optimize action_optimize->end_troubleshoot

Caption: Troubleshooting decision tree for the catalytic reduction step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main areas of concern are the nitration and reduction steps.

  • Nitration: Using nitrating mixtures (HNO₃/H₂SO₄) is highly corrosive and can lead to runaway reactions if the temperature is not strictly controlled.

  • Dinitro Product Handling: Aromatic dinitro compounds can be shock-sensitive and may have explosive properties.[4] They are also toxic and require careful handling to avoid exposure.[5]

  • Catalytic Reduction: This is the most hazardous step on a large scale. The reduction of nitro groups is extremely exothermic, and poor temperature control can lead to a dangerous increase in temperature and pressure.[1] Additionally, hydrogen gas is highly flammable, and the palladium on carbon catalyst is pyrophoric when dry.

Q2: My final product, this compound, is dark and seems to degrade quickly. Why is this happening and how can I prevent it? A2: Aromatic diamines are notoriously sensitive to air oxidation, which often results in the formation of highly colored polymeric impurities. To prevent this, all work-up and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a sealed container under inert gas, protected from light, and at a low temperature.

Q3: Can I use a different reduction method to avoid high-pressure hydrogenation? A3: Yes, transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine with a Pd/C catalyst is a viable alternative that avoids the need for high-pressure hydrogen gas. Another common lab-scale method is reduction with tin(II) chloride (SnCl₂) in hydrochloric acid. However, on a large scale, this method generates significant tin waste, which can be problematic for disposal.

Troubleshooting Guide

Issue 1: The nitration step gives a low yield of the desired 7,8-dinitroisoquinoline and many other isomers.

  • Question: How can I improve the regioselectivity of the nitration?

  • Answer: The regioselectivity of electrophilic substitution on the isoquinoline ring is sensitive to reaction conditions.

    • Temperature Control: Ensure strict temperature control (0-10 °C). Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.

    • Rate of Addition: Add the nitrating agent very slowly to maintain a low localized concentration and temperature.

    • Protecting Groups: In some cases, a reversible sulfonation at other positions could be used to block them, followed by nitration and then removal of the sulfonyl groups. This adds steps but can greatly improve selectivity.

Issue 2: The hydrogenation reaction stalls before all the starting material is consumed.

  • Question: What are the likely causes of a stalled reduction?

  • Answer: A stalled reaction is typically due to catalyst deactivation or insufficient hydrogen.

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the palladium catalyst. Ensure all materials are of high purity.

    • Catalyst Deactivation: The catalyst may have been exposed to air, rendering it inactive. Handle the catalyst under inert conditions.

    • Insufficient Agitation: On scale-up, poor agitation can lead to inefficient mixing of hydrogen gas, the liquid phase, and the solid catalyst, slowing the reaction. Ensure the agitation is sufficient to create good gas-liquid dispersion.

    • Action: If the reaction stalls, it may be necessary to filter the mixture (under inert gas) and add a fresh charge of catalyst.

Issue 3: During the reduction, I am observing intermediates like the nitro-amino isoquinoline.

  • Question: How can I ensure the reaction goes to completion to form the diamine?

  • Answer: Formation of the nitro-amino intermediate indicates a partial reduction.

    • Reaction Time: Simply extend the reaction time until monitoring shows full conversion.

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help drive the reaction to completion.

    • Hydrogen Pressure: Increasing the hydrogen pressure can increase the reaction rate and help reduce the second nitro group.

Issue 4: My final product is difficult to purify and contains persistent colored impurities.

  • Question: What purification strategy is best for removing colored oxidation byproducts?

  • Answer: If standard recrystallization does not remove the color, an acid-base workup is often effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract it with aqueous acid (e.g., 1M HCl). The diamine will move to the aqueous phase as its hydrochloride salt, while many non-basic, colored impurities will remain in the organic layer. The layers are separated, and the aqueous layer is then carefully basified (e.g., with NaOH or Na₂CO₃) to regenerate the free diamine, which can then be extracted back into an organic solvent and isolated. All steps should be performed under a nitrogen atmosphere to prevent re-oxidation.

References

Technical Support Center: Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling, storage, and stability data for Isoquinoline-7,8-diamine is limited in publicly available literature. The following information is compiled from data on isoquinoline and aromatic diamines and should be used as a general guideline. Researchers should always perform a thorough risk assessment and handle this compound with caution in a controlled laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic aromatic organic compound. The isoquinoline scaffold is a key structural component in many natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties. Diamine-substituted isoquinolines are of interest to researchers in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.

Q2: What are the main hazards associated with this compound?

  • Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Irritation: Causes skin and eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity/Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic potential.[3]

  • Instability: Aromatic diamines are often sensitive to air and light, leading to discoloration and degradation.

Q3: How should I store this compound?

A3: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:

  • Atmosphere: In an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: In a cool, dry place. For long-term storage, refrigeration (-20°C) is advisable.

  • Light: Protected from light in a tightly sealed, opaque container.

  • Incompatibilities: Away from strong oxidizing agents, acids, and sources of ignition.[4]

Troubleshooting Guides

Issue 1: The solid this compound has changed color (e.g., from off-white to brown/black).
  • Possible Cause: Exposure to air and/or light. Aromatic diamines are susceptible to oxidation, which often results in the formation of colored impurities.

  • Solution:

    • Assess Purity: Before use, it is crucial to assess the purity of the discolored compound using an appropriate analytical method (see Experimental Protocols).

    • Purification: If the purity is compromised, purification by recrystallization or column chromatography under an inert atmosphere may be necessary.

    • Prevention: For future use, ensure the compound is stored under a robust inert atmosphere and protected from light. Handle the compound quickly to minimize exposure to air.

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Compound Degradation. As mentioned, this compound may be unstable. The presence of degradation products can interfere with reactions.

    • Troubleshooting:

      • Confirm the purity of the starting material.

      • Prepare solutions of the compound fresh before each experiment.

      • If the reaction is run over an extended period, consider doing so under an inert atmosphere.

  • Possible Cause 2: Reactivity of the Diamine Functionality. The two amine groups on the isoquinoline ring are nucleophilic and can participate in various side reactions.

    • Troubleshooting:

      • Protecting the amine groups with a suitable protecting group (e.g., Boc, Cbz) might be necessary depending on the desired reaction.

      • Carefully control the stoichiometry of reagents to avoid unwanted side reactions.

  • Possible Cause 3: Incompatibility with Reagents or Solvents. The compound may react with certain solvents or reagents.

    • Troubleshooting:

      • Review the literature for known incompatibilities of isoquinolines and aromatic diamines.

      • Perform small-scale test reactions to check for compatibility.

Data Presentation

Table 1: General Properties of Isoquinoline and Aromatic Amines (Inferred for this compound)

PropertyGeneral Observation for Isoquinoline & Aromatic DiaminesRecommended Practice for this compound
Appearance Colorless to yellowish solid/liquid that may darken on exposure to air.[5][6]Store under inert gas, protected from light. Note any color change.
Solubility Soluble in many organic solvents (e.g., ethanol, acetone, ether).[5]Test solubility in the desired solvent before preparing a stock solution.
Stability Aromatic diamines are prone to oxidation and discoloration.[7]Handle under an inert atmosphere. Prepare solutions fresh.
pKa Isoquinoline is a weak base (pKa of the conjugate acid is ~5.4).Expect basic properties. Avoid strongly acidic conditions unless intended.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for this compound.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient:

      • Start with 5% Solvent B.

      • Linearly increase to 95% Solvent B over 20 minutes.

      • Hold at 95% Solvent B for 5 minutes.

      • Return to 5% Solvent B and equilibrate for 5 minutes.

  • Analysis:

    • Integrate the peak areas to determine the purity of the sample.

Mandatory Visualization

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Experiment storage Store under - Inert Atmosphere - Cool & Dry - Protected from Light weigh Weigh Quickly in Fume Hood storage->weigh Retrieve dissolve Dissolve in Degassed Solvent weigh->dissolve Transfer reaction Perform Reaction (under inert atmosphere if necessary) dissolve->reaction Add to Reaction

Caption: A recommended workflow for handling air-sensitive this compound.

Troubleshooting_Tree start Unexpected Experimental Result check_purity Assess Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Compound is_pure->purify No check_conditions Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity is_inert Inert Atmosphere Required? check_conditions->is_inert run_inert Rerun Under Inert Atmosphere is_inert->run_inert Yes check_reagents Check Reagent Compatibility is_inert->check_reagents No run_inert->check_reagents

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Structural Validation of Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed synthesis for Isoquinoline-7,8-diamine and an established synthesis for an alternative isomer, Isoquinoline-5,8-diamine. It includes detailed experimental protocols, comparative data on structural validation, and visualizations to aid in understanding the chemical pathways and analytical workflows.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Among these, diamino-substituted isoquinolines are of particular interest as versatile building blocks for the synthesis of novel therapeutic agents and functional materials. This guide focuses on the synthesis and structural validation of the relatively unexplored this compound and compares it with the more established Isoquinoline-5,8-diamine.

Comparative Synthesis Overview

The synthesis of diaminoisoquinolines can be approached through various strategies, most commonly involving the reduction of corresponding dinitroisoquinoline precursors. The regioselectivity of the initial dinitration step is crucial in determining the final diamine isomer.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a two-step process starting from isoquinoline:

  • Dinitration of Isoquinoline: The selective introduction of two nitro groups at the C7 and C8 positions of the isoquinoline ring is the most challenging step. This would likely require a carefully controlled nitrating agent and reaction conditions to favor the desired isomer over other possibilities (e.g., 5,8- or 5,7-dinitroisoquinoline). A potential approach involves the use of a mixed acid system (HNO₃/H₂SO₄) under low-temperature conditions.

  • Reduction of 7,8-Dinitroisoquinoline: The subsequent reduction of the dinitro intermediate to the corresponding diamine can be achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

Established Synthesis of Isoquinoline-5,8-diamine (Alternative)

The synthesis of Isoquinoline-5,8-diamine is a well-documented procedure that also typically proceeds through a dinitro precursor. The 5- and 8-positions are more susceptible to electrophilic substitution, making the synthesis of 5,8-dinitroisoquinoline more straightforward. The subsequent reduction is analogous to the proposed synthesis for the 7,8-isomer.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 7,8-Dinitroisoquinoline (Proposed)

  • Reaction: To a cooled (-10 °C) and stirred solution of concentrated sulfuric acid, isoquinoline is added dropwise. A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is then added slowly, maintaining the temperature below 0 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at low temperature for several hours and then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product would require purification by column chromatography or recrystallization to isolate the 7,8-dinitroisoquinoline isomer.

Step 2: Synthesis of this compound (Proposed)

  • Reaction: The purified 7,8-dinitroisoquinoline is dissolved in ethanol, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added. The mixture is then heated at reflux for several hours.

  • Work-up: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Structural Validation Workflow

The validation of the synthesized this compound and the comparison with Isoquinoline-5,8-diamine would involve a series of analytical techniques to confirm the chemical structure and purity.

G cluster_synthesis Synthesis cluster_validation Structural Validation Start Synthesized Product Purification Purification (Chromatography/ Recrystallization) Start->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR EA Elemental Analysis Purification->EA Final_Structure Confirmed Structure NMR->Final_Structure Connectivity Information MS->Final_Structure Molecular Weight IR->Final_Structure Functional Groups EA->Final_Structure Elemental Composition

Caption: Experimental workflow for the purification and structural validation of synthesized diaminoisoquinolines.

Comparative Data Presentation

The following tables summarize the expected and known analytical data for this compound and Isoquinoline-5,8-diamine.

Table 1: Physicochemical Properties

PropertyThis compound (Predicted)Isoquinoline-5,8-diamine (Experimental)
Molecular Formula C₉H₉N₃C₉H₉N₃
Molecular Weight 159.19 g/mol 159.19 g/mol
Appearance Crystalline solidCrystalline solid
Melting Point Not determinedNot readily available

Table 2: Spectroscopic Data Comparison

Spectroscopic TechniqueThis compound (Expected)Isoquinoline-5,8-diamine (Known/Expected)
¹H NMR Aromatic protons (H1, H3, H4, H5, H6) would appear as multiplets in the downfield region (δ 7.0-9.0 ppm). The two amino groups (-NH₂) would likely show a broad singlet. The proximity of the two amino groups would influence the chemical shifts of H6 and H1.Aromatic protons (H1, H3, H4, H6, H7) would also be in the downfield region. The symmetry of the molecule might lead to a simpler splitting pattern for H6 and H7 compared to the 7,8-isomer. The amino protons would also present as a broad singlet.
¹³C NMR Nine distinct signals for the nine carbon atoms. The carbons bearing the amino groups (C7 and C8) would be shifted upfield compared to the unsubstituted isoquinoline. The chemical shifts of C6 and C1 would also be affected.Nine distinct carbon signals. Carbons C5 and C8 bearing the amino groups would be shifted upfield. The chemical shifts of the neighboring carbons would also be influenced.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z 159. Fragmentation would likely involve the loss of amino groups and parts of the heterocyclic ring.A molecular ion peak at m/z 159 would be prominent. The fragmentation pattern would be characteristic of the 5,8-disubstitution pattern.
Infrared (IR) Characteristic N-H stretching vibrations for the primary amine groups in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.Similar N-H stretching bands for the primary amines. The fingerprint region would differ from the 7,8-isomer due to the different substitution pattern.

Visualization of Chemical Structures and Synthetic Pathway

The following diagrams illustrate the chemical structures and the proposed synthetic pathway.

G cluster_synthesis Proposed Synthesis of this compound Isoquinoline Isoquinoline Dinitro 7,8-Dinitroisoquinoline Isoquinoline->Dinitro HNO₃/H₂SO₄ Diamine This compound Dinitro->Diamine SnCl₂/HCl or H₂/Pd-C

Caption: Proposed synthetic pathway for this compound from isoquinoline.

G cluster_structures Structural Comparison Diamine78 This compound Diamine58 Isoquinoline-5,8-diamine

Caption: Comparison of the chemical structures of this compound and Isoquinoline-5,8-diamine.

Conclusion

This guide outlines a proposed synthetic route for this compound and provides a framework for its structural validation in comparison to the known isomer, Isoquinoline-5,8-diamine. While the synthesis of the 7,8-isomer presents a regiochemical challenge, the proposed dinitration and subsequent reduction pathway is a viable approach for its preparation. The detailed experimental protocols and comparative analytical data serve as a valuable resource for researchers venturing into the synthesis and characterization of novel diaminoisoquinoline scaffolds for various applications in drug discovery and materials science. Further experimental work is required to optimize the proposed synthesis and fully characterize this compound.

A Comparative Analysis of Isoquinoline-7,8-diamine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isoquinoline-7,8-diamine and its positional isomers. Due to a lack of direct comparative studies in the current literature, this analysis focuses on available synthetic methods, potential biological activities inferred from related compounds, and standardized experimental protocols to facilitate future research in this area.

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Among these, diamino-substituted isoquinolines are of particular interest due to their potential as scaffolds in medicinal chemistry, particularly in the development of antitumor and enzyme-inhibiting agents.[1][4] This guide focuses on this compound and its isomers, including the 5,6-, 6,7-, and 5,8-diamine variants, to provide a framework for their synthesis, characterization, and biological evaluation.

Physicochemical Properties

While specific experimental data comparing the physicochemical properties of all isoquinoline diamine isomers is scarce, some general properties can be inferred. The position of the two amino groups on the isoquinoline scaffold is expected to significantly influence properties such as polarity, basicity (pKa), solubility, and the potential for hydrogen bonding. These differences can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the molecules.

Table 1: Predicted Physicochemical Properties of Isoquinoline Diamine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
Isoquinoline-5,6-diamineC₉H₉N₃159.19~5.5-6.5~1.0-1.5
Isoquinoline-6,7-diamineC₉H₉N₃159.19~5.5-6.5~1.0-1.5
This compoundC₉H₉N₃159.19~5.5-6.5~1.0-1.5
Isoquinoline-5,8-diamineC₉H₉N₃159.19~5.5-6.5~1.0-1.5

Note: The pKa and LogP values are estimations and would require experimental determination for accurate comparison.

Synthesis of Isoquinoline Diamine Isomers

The synthesis of specific diaminoisoquinolines has been reported, often involving multi-step sequences starting from substituted anilines or isoquinolines.

Synthesis of this compound

The synthesis of 7,8-diaminoquinoline has been achieved through methods such as the Skraup reaction of 3-nitroaniline, followed by a series of steps including reduction, tosylation, nitration, detosylation, and a final reduction.[2][5] A newer approach utilizes angularly annelated selenadiazoloquinolones as precursors, which involves chlorination of the pyridone ring and subsequent reductive deselenation to yield the diaminoquinoline.[2][5]

Synthesis of Isoquinoline-5,6-diamine

The preparation of 5,6-diaminoquinoline is considered more straightforward as the Skraup reaction with 4-nitroaniline yields 6-nitroquinoline as the primary product.[5] Subsequent amination and reduction steps can then be employed to introduce the second amino group.

Comparative Biological Activity

Antitumor Activity: Many isoquinoline derivatives have demonstrated significant antitumor properties.[1][6] The diamino functionality could enhance these activities by enabling interactions with biological targets such as DNA or specific enzymes involved in cancer cell proliferation. For instance, some diamino-substituted benzoquinones have shown potent cytotoxic effects.[1] It is plausible that isoquinoline diamine isomers could exhibit differential cytotoxicity against various cancer cell lines due to their distinct spatial arrangements, which would affect their binding to target molecules.

Enzyme Inhibition: Isoquinoline alkaloids are known to inhibit various enzymes, including monoamine oxidases (MAOs) and protein kinases.[4][7] The position of the amino groups on the isoquinoline ring would likely lead to differences in the potency and selectivity of enzyme inhibition. For example, different isomers may fit differently into the active site of a target kinase, leading to variations in their inhibitory constants (IC50 values).

Table 2: Potential Biological Activities and Areas for Comparative Investigation

IsomerPotential Biological ActivityRationale based on Related CompoundsSuggested Comparative Assays
This compound Antitumor, Kinase InhibitionProximity of amino groups may facilitate chelation or specific hydrogen bonding with target proteins.Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines; Kinase inhibition assays.
Isoquinoline-5,6-diamine Antitumor, Kinase InhibitionDifferent spatial arrangement of amino groups could lead to altered target binding affinity and selectivity compared to the 7,8-isomer.Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines; Kinase inhibition assays.
Isoquinoline-6,7-diamine Antitumor, Kinase InhibitionIsomeric variation affecting electronic properties and interaction with biological targets.Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines; Kinase inhibition assays.
Isoquinoline-5,8-diamine Antitumor, Redox ModulatingThe 1,4-relationship of the amino groups might impart redox properties, similar to some quinone derivatives.Cytotoxicity assays (e.g., MTT) against a panel of cancer cell lines; Assays for reactive oxygen species (ROS) generation.

Experimental Protocols

To facilitate the comparative analysis of these isomers, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Isoquinoline diamine isomers dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the isoquinoline diamine isomers in culture medium.

  • Remove the overnight culture medium from the cells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for each isomer.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the isoquinoline diamine isomers against a specific protein kinase.[9]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Isoquinoline diamine isomers dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a 96-well plate.

  • Add the isoquinoline diamine isomers at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value for each isomer.

Visualizations

To aid in the conceptualization of experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Isoquinoline Diamine Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A general workflow for the synthesis, biological screening, and analysis of isoquinoline diamine isomers.

Signaling_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Isoquinoline Diamine Isomer Inhibitor->PI3K Inhibitor->AKT

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be targeted by isoquinoline diamine isomers.

Conclusion and Future Directions

While this compound and its isomers represent a promising class of compounds for drug discovery, a significant gap exists in the literature regarding their direct comparative analysis. This guide highlights the need for systematic studies to synthesize and evaluate these isomers in parallel to establish clear structure-activity relationships. Future research should focus on:

  • Developing robust and scalable synthetic routes for all positional isomers.

  • Conducting comprehensive physicochemical characterization.

  • Performing head-to-head biological evaluations against a panel of relevant cancer cell lines and protein kinases.

  • Elucidating the specific molecular targets and mechanisms of action for the most active isomers.

By addressing these research gaps, the full therapeutic potential of isoquinoline diamines can be explored, potentially leading to the development of novel and effective therapeutic agents.

References

"biological activity of Isoquinoline-7,8-diamine versus other diaminoisoquinolines"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological landscape of diaminoisoquinoline isomers reveals a burgeoning field of research with significant therapeutic potential. While data on Isoquinoline-7,8-diamine remains elusive in the current scientific literature, this guide provides a comparative overview of the biological activities of other key diaminoisoquinoline isomers, supported by available experimental data and methodologies.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of two amino groups to this scaffold, creating diaminoisoquinolines, offers a rich chemical space for the development of novel therapeutic agents. This guide focuses on the comparative biological activities of various diaminoisoquinoline isomers, drawing from published research to provide a resource for researchers, scientists, and drug development professionals. It is important to note that a thorough search of scientific databases did not yield any specific biological activity data for this compound. Therefore, this guide will focus on the isomers for which experimental data is available.

Comparative Biological Activity of Diaminoisoquinoline Isomers

The biological activities of diaminoisoquinoline derivatives are diverse and depend significantly on the position of the amino groups on the isoquinoline ring. The available data points towards potential applications in areas such as neurodegenerative diseases and infectious diseases.

1,3-Diaminoisoquinoline Derivatives in Myotonic Dystrophy Type 1

Recent studies have highlighted the potential of 1,3-diaminoisoquinoline derivatives in the context of myotonic dystrophy type 1 (DM1), a genetic disorder characterized by progressive muscle wasting and weakness. A dimeric derivative of a 5-substituted-1,3-diaminoisoquinoline, JM642, has shown promise in rescuing the mis-splicing of pre-mRNAs associated with DM1.[1] This activity is attributed to its ability to bind to the expanded CUG repeat RNA that is the pathogenic hallmark of the disease.

Table 1: Biological Activity of a 1,3-Diaminoisoquinoline Derivative (JM642)

CompoundTargetBiological ActivityExperimental ModelQuantitative DataReference
JM642 (Dimeric 5-substituted-1,3-diaminoisoquinoline derivative)Expanded CUG repeat RNARescues mis-splicing of Atp2a1 and Clcn1 genesDM1 cell and mouse modelsAdministration of 10 and 20 mg/kg of JM642 improved the inclusion rate of exon 22 in Atp2a1 to 32% and 74%, respectively, from a baseline of 16% in a mouse model.[2][1][2]
Antibacterial Activity of Tricyclic Isoquinoline Derivatives

Certain tricyclic isoquinoline derivatives, which can be synthesized from diaminoisoquinoline precursors, have demonstrated antibacterial properties. These compounds have shown activity against Gram-positive pathogens.

Table 2: Antibacterial Activity of Tricyclic Isoquinoline Derivatives

CompoundBacterial StrainActivityMIC (µg/mL)Reference
Compound 8dStaphylococcus aureusAntibacterial16[3]
Enterococcus faeciumAntibacterial128[3]
Compound 8fStaphylococcus aureusAntibacterial32[3]
Streptococcus pneumoniaeAntibacterial32[3]
Enterococcus faeciumAntibacterial64[3]

Note: MIC stands for Minimum Inhibitory Concentration, which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4][5][6][7]

Experimental Protocols

Rescue of Mis-splicing in a Myotonic Dystrophy Type 1 Mouse Model

The in vivo efficacy of JM642 was evaluated in a mouse model of myotonic dystrophy type 1 (HSALR). The compound was administered to the mice, and the rescue of mis-splicing of specific genes was quantified.

  • Animal Model: HSALR transgenic mice, which express expanded CUG repeat RNA.

  • Compound Administration: JM642 was administered at doses of 10 and 20 mg/kg.

  • Analysis of Splicing: The inclusion rate of specific exons (e.g., exon 22 of Atp2a1) was determined using reverse transcription polymerase chain reaction (RT-PCR) analysis of RNA extracted from muscle tissue. The percentage of exon inclusion was calculated to quantify the rescue of the splicing defect.[2]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The antibacterial activity of the tricyclic isoquinoline derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

  • Bacterial Strains: Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.

  • Method: A broth microdilution method is a standard procedure. Briefly, serial dilutions of the test compounds are prepared in a 96-well microtiter plate. A standardized suspension of the bacteria is then added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of JM642 in Myotonic Dystrophy Type 1

The proposed mechanism of action for the 1,3-diaminoisoquinoline derivative, JM642, in myotonic dystrophy type 1 involves its direct interaction with the pathogenic expanded CUG repeat RNA. This interaction is thought to displace the Muscleblind-like 1 (MBNL1) protein, a key splicing regulator that is sequestered by the toxic RNA. The release of MBNL1 allows it to properly regulate the splicing of its target pre-mRNAs, thereby correcting the splicing defects that underlie the symptoms of the disease.

DM1_Pathway CUG_RNA Expanded CUG Repeat RNA Sequestration Sequestration of MBNL1 CUG_RNA->Sequestration causes MBNL1 MBNL1 (Splicing Regulator) MBNL1->Sequestration Normal_Splicing Normal Splicing MBNL1->Normal_Splicing promotes JM642 JM642 (1,3-Diaminoisoquinoline Derivative) JM642->CUG_RNA binds to JM642->Sequestration inhibits Mis_splicing Mis-splicing of pre-mRNAs Sequestration->Mis_splicing leads to DM1_Pathology DM1 Pathology Mis_splicing->DM1_Pathology results in Amelioration Amelioration of DM1 Pathology Normal_Splicing->Amelioration leads to

Caption: Proposed mechanism of JM642 in myotonic dystrophy type 1.

General Workflow for Screening Antibacterial Activity of Diaminoisoquinoline Derivatives

The process of identifying and characterizing the antibacterial activity of novel diaminoisoquinoline derivatives typically follows a structured workflow, from initial synthesis to the determination of their efficacy against various bacterial pathogens.

Antibacterial_Screening_Workflow Synthesis Synthesis of Diaminoisoquinoline Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Spectrum of Activity (Gram+/Gram-) MIC_Determination->Spectrum_Analysis Lead_Compound Lead Compound Identification Spectrum_Analysis->Lead_Compound

Caption: Workflow for antibacterial screening of diaminoisoquinolines.

References

Performance of Isoquinoline-7,8-diamine-based Ligands in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of chiral isoquinoline-7,8-diamine-based ligands, specifically (R)-CAMPY (L1) and (R)-Me-CAMPY (L2), in asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. The data presented is primarily based on the findings of Rimoldi and co-workers, offering insights into the catalytic efficiency of these ligands in metal complexes and providing a benchmark against established catalytic systems.

Introduction to this compound-based Ligands

Chiral diamine ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which are vital in the pharmaceutical and fine chemical industries. The this compound scaffold represents a class of privileged ligands due to its rigid bicyclic structure, which can create a well-defined chiral environment around a metal center. This guide focuses on two such ligands, (R)-CAMPY and (R)-Me-CAMPY, which have been employed in transition metal complexes for the asymmetric transfer hydrogenation of cyclic imines, key intermediates in the synthesis of biologically active alkaloids.

Performance in Asymmetric Transfer Hydrogenation

The catalytic activity of rhodium and iridium complexes bearing (R)-CAMPY and (R)-Me-CAMPY ligands was evaluated in the asymmetric transfer hydrogenation of a series of 1-aryl-3,4-dihydroisoquinolines. The results, summarized in the tables below, highlight the influence of the ligand, metal center, and substrate on the conversion and enantioselectivity of the reaction.

Catalyst Screening and Optimization

A screening of different metal precursors and ligands was conducted to identify the optimal catalyst for the ATH of 1-phenyl-3,4-dihydroisoquinoline. The results are presented in Table 1.

Table 1: Catalyst Screening for the ATH of 1-phenyl-3,4-dihydroisoquinoline

EntryCatalystLigandConversion (%)ee (%)
1[IrCpCl2]2(R)-CAMPY (L1)>9910
2[IrCpCl2]2(R)-Me-CAMPY (L2)>9925
3[RhCpCl2]2(R)-CAMPY (L1)>9955
4[RhCpCl2]2(R)-Me-CAMPY (L2)>9969
5[Ru(p-cymene)Cl2]2(R)-CAMPY (L1)--
6[Ru(p-cymene)Cl2]2(R)-Me-CAMPY (L2)--

Reaction conditions: Substrate (0.1 mmol), catalyst (0.001 mmol), HCOOH/Et3N (5:2 azeotrope, 0.1 mL), H2O (0.5 mL), 40 °C, 24 h.

The rhodium complexes, particularly with the (R)-Me-CAMPY ligand, demonstrated superior enantioselectivity compared to the iridium counterparts. The ruthenium complexes were found to be inactive under these conditions.

Substrate Scope with Rhodium Catalysts

The scope of the reaction was explored with various substituted 1-aryl-3,4-dihydroisoquinolines using the most promising rhodium catalysts, C3 ([RhCp(R)-CAMPY(Cl)]Cl) and C4 ([RhCp(R)-Me-CAMPY(Cl)]Cl). The addition of La(OTf)3 was found to be beneficial for achieving high conversions.

Table 2: Asymmetric Transfer Hydrogenation of Various 1-Aryl-3,4-dihydroisoquinolines with Rhodium Catalysts

SubstrateProductCatalystAdditiveTime (h)Conversion (%)ee (%)
1-phenyl-DHIC(S)-1-phenyl-THIQC3-24>9955
1-phenyl-DHIC(S)-1-phenyl-THIQC4-24>9969
1-(4-methylphenyl)-DHIC(S)-1-(4-methylphenyl)-THIQC4La(OTf)36>9965
1-(4-methoxyphenyl)-DHIC(S)-1-(4-methoxyphenyl)-THIQC4La(OTf)36>9960
1-(4-chlorophenyl)-DHIC(S)-1-(4-chlorophenyl)-THIQC4La(OTf)36>9968

Reaction conditions: Substrate (0.1 mmol), catalyst (0.001 mmol), La(OTf)3 (0.01 mmol), HCOOH/Et3N (5:2 azeotrope, 0.1 mL), H2O (0.5 mL), 40 °C.

The results indicate that the rhodium catalyst with the (R)-Me-CAMPY ligand consistently provides good to high conversions and moderate to good enantioselectivities across a range of substrates. While the enantiomeric excesses are not as high as those achieved with the renowned Noyori-Ikariya catalysts in some applications, these this compound-based ligands offer a viable alternative, particularly given their straightforward synthesis and modular nature.[1][2][3][4]

Experimental Protocols

General Procedure for the Synthesis of (R)-CAMPY (L1) and (R)-Me-CAMPY (L2)

A mixture of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.), vinyl acetate (5 eq.), lipase from Candida antarctica (0.5 eq.), and 4Å molecular sieves (5 eq.) in i-Pr2O (500 mL) is stirred for 30 h at 60 °C. The reaction progress is monitored by HPLC. After completion, the lipase and molecular sieves are removed by filtration. The resulting enantiomerically enriched acetate is then carried forward through a series of steps including hydrolysis, mesylation, azide substitution, and reduction to yield the final chiral diamine ligand.[1]

General Procedure for Asymmetric Transfer Hydrogenation

In a typical experiment, the substrate (0.1 mmol), the catalyst (1 mol%), and La(OTf)3 (10 mol%, if used) are placed in a vial. Degassed water (0.5 mL) and the HCOOH:NEt3 azeotropic mixture (5:2, 0.1 mL) are added. The resulting mixture is stirred at 40 °C for the specified time. After completion, the product is extracted with an organic solvent, and the conversion and enantiomeric excess are determined by chiral HPLC analysis.[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based ligands in catalysis.

Ligand_Synthesis_Workflow cluster_synthesis Ligand Synthesis Start Start DKR Dynamic Kinetic Resolution of Tetrahydroquinolin-8-ol Start->DKR Lipase Separation Separation of Enantiomers DKR->Separation Functionalization Functional Group Transformation Separation->Functionalization Reduction Azide to Amine Reduction Functionalization->Reduction Ligand Chiral Diamine Ligand ((R)-CAMPY or (R)-Me-CAMPY) Reduction->Ligand

Caption: Workflow for the synthesis of chiral this compound ligands.

Catalysis_Workflow cluster_catalysis Asymmetric Transfer Hydrogenation Reactants Substrate (Dihydroisoquinoline) Reaction Catalytic Reaction (HCOOH/Et3N, H2O) Reactants->Reaction Catalyst_Prep Catalyst Formation (Metal + Ligand) Catalyst_Prep->Reaction Product Chiral Product (Tetrahydroisoquinoline) Reaction->Product Analysis Analysis (Conversion & ee) Product->Analysis

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Logical_Relationship cluster_logic Factors Influencing Catalytic Performance Ligand Ligand Structure (CAMPY vs Me-CAMPY) Performance Catalytic Performance Ligand->Performance Metal Metal Center (Rh, Ir, Ru) Metal->Performance Substrate Substrate (Aryl Substituents) Substrate->Performance Conversion Conversion (%) Performance->Conversion Enantioselectivity Enantioselectivity (ee %) Performance->Enantioselectivity

Caption: Key factors influencing the outcome of the catalytic reaction.

References

Navigating the Structure-Activity Landscape of Isoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of isoquinoline derivatives reveals a versatile scaffold with a wide range of pharmacological activities. While direct and extensive research on isoquinoline-7,8-diamine derivatives remains limited in publicly available literature, a broader examination of substitutions at the 7 and 8 positions provides valuable insights for researchers, scientists, and drug development professionals.

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][2] The specific substitution pattern on this core dramatically influences the biological activity, making SAR studies crucial for the rational design of new therapeutic agents.

This guide synthesizes the available information on the SAR of isoquinolines with a focus on substitutions at the C7 and C8 positions, providing a comparative framework for understanding how structural modifications impact their biological effects. Due to the scarcity of data on 7,8-diamine derivatives, this guide will focus on related and more extensively studied substitutions at these positions, such as hydroxyl and methoxy groups, which can serve as valuable chemical precursors or bioisosteric replacements.

Comparative Analysis of Biological Activities

The biological activity of 7,8-disubstituted isoquinoline derivatives is highly dependent on the nature of the substituents and the overall molecular architecture. The following table summarizes key findings from various studies, highlighting the impact of different substitution patterns on anticancer and enzyme inhibitory activities.

Compound ClassSubstituents at C7 & C8Other Key Structural FeaturesBiological ActivityTarget/AssayIC50/ActivityReference
3-Arylisoquinolines 7,8-dimethoxy2-methyl, 3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-1(2H)-oneAntitumorHuman tumor cell linesBroad antitumor spectrum[3]
Spiroindolone Derivative 7',8'-Dimethoxy1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-oneAnticancerK562 cellsIC50: 25.27 µg/mL[4]
Bicyclic Isoquinoline Adducts 7-fluoro or 6-chloro (as examples of halogen substitution)3-substituted isoquinoline scaffoldPDE4B Inhibition, Anti-inflammatoryPDE4B, TNF-αSignificant PDE4B inhibition, 50-60% TNF-α inhibition[2]

Key Observations from the Data:

  • Dimethoxy Substitution: The presence of dimethoxy groups at the 7 and 8 positions is a recurring motif in isoquinoline derivatives with potent anticancer activity.[3][4] This suggests that electron-donating groups in this region of the isoquinoline core may be favorable for this biological endpoint.

  • Impact of Other Substituents: The overall activity is not solely dictated by the 7,8-substituents. Modifications at other positions, such as the introduction of an aryl group at C3 or the creation of a spirocyclic system, are critical in defining the pharmacological profile.[3][4]

  • Halogenation: While not at the 7 or 8 position in the cited example, the inclusion of halogens on the isoquinoline ring can significantly impact activity, in this case, leading to potent PDE4B inhibition.[2] This highlights the general importance of electronic and steric effects of substituents on the isoquinoline scaffold.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

General Procedure for Synthesis of 3-Arylisoquinolines

The synthesis of 3-arylisoquinolines can be achieved through various synthetic routes. A common method involves the Bischler-Napieralski or Pictet-Spengler reaction for the construction of the isoquinoline core, followed by functionalization, such as Suzuki or other cross-coupling reactions, to introduce the aryl group at the C3 position. The specific starting materials and reaction conditions would be tailored to achieve the desired substitution pattern.[3]

In Vitro Antitumor Activity Assay

The in vitro antitumor activity of the synthesized compounds is typically evaluated against a panel of human tumor cell lines. A standard protocol, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is commonly employed.

  • Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3][4]

Enzyme Inhibition Assay (e.g., PDE4B)

The inhibitory potential of compounds against specific enzymes is determined using in vitro enzyme assays.

  • Enzyme and Substrate Preparation: Recombinant human PDE4B is used as the enzyme source. A fluorescently labeled cAMP is used as the substrate.

  • Inhibition Assay: The assay is performed in a 96-well plate format. The test compounds at various concentrations are pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate.

  • Detection: The reaction is stopped, and the amount of product formed is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[2]

Logical Relationships and Experimental Workflows

The process of identifying and optimizing lead compounds based on their structure-activity relationship can be visualized as a logical workflow.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Isoquinoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Enzyme Assay) Purification->In_Vitro_Screening Test Compounds SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Ident Lead Compound Identification SAR_Analysis->Lead_Ident Identify Key Structural Features Lead_Ident->Synthesis Design New Analogs Further_Opt Further Optimization (ADMET, In Vivo) Lead_Ident->Further_Opt

Caption: Workflow for SAR-driven drug discovery.

This diagram illustrates the iterative cycle of designing and synthesizing new isoquinoline derivatives, evaluating their biological activity, analyzing the structure-activity relationships to identify promising candidates, and then feeding this information back into the design of new, potentially more potent and selective compounds.

While the specific SAR of this compound derivatives is an area that warrants further investigation, the existing data on related 7,8-disubstituted isoquinolines provides a solid foundation for future drug discovery efforts. The methodologies and comparative data presented in this guide offer a starting point for researchers aiming to explore the therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Synthetic Routes of Diaminoisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diaminoisoquinoline scaffold is a privileged pharmacophore found in a variety of biologically active molecules, making its efficient synthesis a key focus for medicinal chemists and drug development professionals. This guide provides a comparative overview of the primary synthetic routes to diaminoisoquinolines, offering a critical analysis of their advantages, limitations, and substrate scope. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key transformations are provided.

Comparison of Synthetic Strategies

The synthesis of diaminoisoquinolines can be broadly categorized into two main approaches: the construction of the isoquinoline core with subsequent introduction of amino groups, or the cyclization of precursors already containing the necessary nitrogen functionalities. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthetic RouteKey Transformation(s)Typical Starting MaterialsYield Range (%)Reaction TimeTemperature (°C)AdvantagesDisadvantages
Route 1: Sequential Amination of Dihaloisoquinolines Buchwald-Hartwig AminationDihaloisoquinolines, Amines/Ammonia equivalent60-952-24 h80-120High yields, excellent functional group tolerance, modular.Requires multi-step synthesis of dihaloisoquinoline precursor, potential for catalyst poisoning.
Route 2: Nucleophilic Aromatic Substitution (SNAr) SNArActivated (di)haloisoquinolines, Amines40-801-12 h25-150Metal-free, operationally simple.Requires electron-withdrawing groups to activate the ring, limited to certain isomers, may require harsh conditions.
Route 3: Chichibabin Amination Direct AminationIsoquinoline, Sodium Amide (NaNH₂)20-602-8 h110-160Direct C-H functionalization, atom-economical.Low to moderate yields, poor regioselectivity, harsh reaction conditions, limited functional group tolerance.[1]
Route 4: Synthesis from Nitrile Precursors Dimerization & Cyclizationo-Cyanobenzyl cyanide30-504-12 h25-100Builds the core ring and introduces an amino group in one sequence.Moderate yields, potential for multiple products, limited substitution patterns.
Route 5: Reduction of Dinitroisoquinolines Catalytic Hydrogenation/Metal ReductionDinitroisoquinolines70-951-6 h25-80High yields, clean reaction.Requires synthesis of dinitro precursor, potential for incomplete reduction.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

Buchwald_Hartwig_Amination Start Dihaloisoquinoline Intermediate Monoamino- haloisoquinoline Start->Intermediate Pd Catalyst, Ligand, Base, 1st Amination Amine1 Amine 1 (e.g., Benzylamine) Amine1->Intermediate Product Diaminoisoquinoline Intermediate->Product Pd Catalyst, Ligand, Base, 2nd Amination Amine2 Amine 2 (e.g., Ammonia) Amine2->Product

Caption: Sequential Buchwald-Hartwig amination of a dihaloisoquinoline.

SNAr_Pathway Start Activated Dihaloisoquinoline (e.g., with NO2 group) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack Amine Amine Amine->Meisenheimer Product Diaminoisoquinoline Meisenheimer->Product Loss of Halide

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Chichibabin_Reaction Start Isoquinoline Sigma_Complex σ-Adduct Start->Sigma_Complex Nucleophilic Addition NaNH2 NaNH₂ NaNH2->Sigma_Complex Product Amino- or Diaminoisoquinoline Sigma_Complex->Product Hydride Elimination

Caption: The Chichibabin reaction for direct amination.

Experimental Protocols

Route 1: Synthesis of a 1,3-Diaminoisoquinoline Derivative via Buchwald-Hartwig Amination

This protocol describes the synthesis of a functionalized 1,3-diaminoisoquinoline, demonstrating the power of sequential cross-coupling reactions. The synthesis starts from a readily available 1-amino-5-bromo-3-chloroisoquinoline derivative.

Step 1: Suzuki-Miyaura Coupling

To a solution of 1-amino-5-bromo-3-chloroisoquinoline (1.0 eq) in a 3:1 mixture of toluene and methanol is added a piperazine-substituted pyridinyl pinacol boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and a 2M aqueous solution of Na₂CO₃ (3.0 eq). The mixture is degassed and heated to 85 °C for 12 hours under an argon atmosphere. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 5-substituted-1-amino-3-chloroisoquinoline.

Step 2: Buchwald-Hartwig Amination

The 5-substituted-1-amino-3-chloroisoquinoline (1.0 eq) is dissolved in toluene. To this solution are added tert-butyl carbamate (1.5 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). The reaction vessel is sealed and heated to 110 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the Boc-protected 1,3-diaminoisoquinoline derivative.[2]

Step 3: Deprotection

The Boc-protected diaminoisoquinoline is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated to give the final 1,3-diaminoisoquinoline product.

Route 2: Synthesis of 1-Amino- and 1-Alkyl/Aryl/Dialkyl-aminoisoquinolines via a Modified Chichibabin-type Reaction

This metal-free method provides a regioselective route to 1-aminoisoquinolines from isoquinoline-N-oxides.[1]

To a solution of isoquinoline-N-oxide (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) in acetonitrile (8 mL), triflic anhydride (Tf₂O, 0.25 mL, 1.5 mmol, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 6-8 hours, with progress monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under vacuum. The residue is quenched with a saturated NaHCO₃ solution (20 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with brine (15 mL) and dried over anhydrous Na₂SO₄. After filtration and concentration, the crude product is purified by column chromatography to afford the 1-substituted aminoisoquinoline.[1]

Route 5: Synthesis of 5,8-Diaminoisoquinoline via Reduction of 5,8-Dinitroisoquinoline

This method provides a straightforward route to 5,8-diaminoisoquinoline from the corresponding dinitro precursor.

To a solution of 5,8-dinitroisoquinoline (1.0 eq) in ethanol is added a catalytic amount of 10% Pd/C (0.1 eq by weight). The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude 5,8-diaminoisoquinoline can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of diaminoisoquinolines can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. For the synthesis of highly functionalized derivatives with specific substitution patterns, modern cross-coupling reactions like the Buchwald-Hartwig amination offer superior yields and functional group tolerance, albeit at the cost of multi-step procedures. For simpler, more direct routes, classical reactions such as Nucleophilic Aromatic Substitution and the Chichibabin reaction can be employed, although they may be limited by harsher conditions and lower yields. The reduction of dinitro precursors provides a high-yielding and clean method when the starting materials are accessible. The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

In Vitro Analysis of Isoquinoline Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in vitro comparison of isoquinoline-7,8-diamine derivatives remains challenging due to a scarcity of published research on this specific chemical scaffold. However, by examining structurally related and more extensively studied isoquinoline compounds, we can construct a valuable comparative guide for researchers, scientists, and drug development professionals. This guide summarizes key in vitro data, details relevant experimental protocols, and visualizes associated signaling pathways to inform future research and development of novel isoquinoline-based therapeutics.

This guide focuses on isoquinoline derivatives with reported antiproliferative and enzyme inhibitory activities, providing a framework for the potential evaluation of this compound analogs. The data presented here is compiled from various studies on aminoisoquinolines and isoquinolinequinones, which represent close structural relatives to the target compounds.

Comparative Analysis of In Vitro Antiproliferative Activity

The antiproliferative effects of various isoquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparison of their cytotoxic potential.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Isoquinolinamine FX-9 (3-(p-Tolyl)isoquinolin-1-amine)SEM (B-ALL)0.54[1]
Jurkat (T-ALL)1.94[1]
Phenylaminoisoquinolinequinone Compound 7bAGS (Gastric Cancer)0.89
HT-29 (Colon Cancer)1.23
MCF-7 (Breast Cancer)1.56
Isoquinoline Alkaloid BerberineA549 (Lung Cancer)>10[2]
H1299 (Lung Cancer)>10[2]
ChelerythrineA549 (Lung Cancer)5.2[2]
H1299 (Lung Cancer)6.8[2]

Key Enzyme Inhibition Profiles

Several isoquinoline derivatives have been investigated as inhibitors of various enzymes implicated in disease pathways. The following table presents a selection of these findings.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Tetrahydroisoquinoline N-methyl-6-methoxyisoquinolinium ionMonoamine Oxidase A (MAO-A)0.81[3]
Quinoline Derivative Compound 13VEGFR-20.069[4]
Compound 14VEGFR-20.086[4]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key in vitro assays are provided below.

Antiproliferative Activity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plates (e.g., 5x10^3 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 treatment Treat with varying concentrations of isoquinoline derivatives incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 mtt_addition Add MTT solution (e.g., 20 µL of 5 mg/mL) incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., 100 µL DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for the MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Workflow:

VEGFR2_Assay_Workflow reagents Prepare reaction mixture: - Recombinant VEGFR-2 - Poly(Glu, Tyr) substrate - ATP inhibitor Add isoquinoline derivative at various concentrations reagents->inhibitor incubation Incubate at 30°C for 30 min inhibitor->incubation detection Add anti-phosphotyrosine antibody conjugated to HRP incubation->detection substrate_add Add HRP substrate (e.g., TMB) detection->substrate_add readout Measure absorbance at 450 nm substrate_add->readout

Caption: Workflow for the VEGFR-2 kinase inhibition assay.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate coated with a substrate for the kinase (e.g., poly(Glu, Tyr)).

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding recombinant human VEGFR-2 and ATP. The plate is then incubated to allow for phosphorylation of the substrate.

  • Detection: After incubation, the wells are washed, and a detection antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase - HRP) is added.

  • Signal Generation: A colorimetric HRP substrate is added, and the reaction is stopped after a suitable incubation time.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways Modulated by Isoquinoline Derivatives

Several isoquinoline alkaloids have been shown to exert their anticancer effects by modulating key cellular signaling pathways. A simplified representation of the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer and targeted by isoquinoline derivatives, is provided below.

Signaling_Pathways cluster_MAPK MAPK/ERK Pathway cluster_PI3K PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_PI3K Proliferation, Survival mTOR->Proliferation_PI3K Isoquinoline Isoquinoline Derivatives Isoquinoline->MEK Inhibition Isoquinoline->AKT Inhibition

Caption: Inhibition of MAPK/ERK and PI3K/AKT pathways by isoquinoline derivatives.

Pathway Description:

Many isoquinoline alkaloids have been reported to inhibit the proliferation and survival of cancer cells by targeting components of the MAPK/ERK and PI3K/AKT signaling cascades.[2] As depicted in the diagram, these compounds can interfere with key kinases such as MEK and AKT, leading to a downstream reduction in signals that promote cell growth and survival. The exact molecular targets can vary between different isoquinoline derivatives.

References

Characterization of Isoquinoline-7,8-diamine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable scarcity of specific research focused on the synthesis and characterization of metal complexes involving the isoquinoline-7,8-diamine ligand. Despite extensive searches, no dedicated studies providing comparative experimental data for a range of metal complexes with this particular ligand are publicly available. This guide, therefore, aims to provide a foundational understanding of the anticipated characterization of such complexes by drawing parallels with closely related and well-documented compounds, primarily metal complexes of isoquinoline and its derivatives like 8-hydroxyquinoline and other diamine ligands.

While direct experimental data for this compound metal complexes is not available for a comparative analysis, the principles of coordination chemistry and the characterization of analogous compounds allow for a predictive overview. Researchers venturing into this area would likely employ a suite of spectroscopic and analytical techniques to elucidate the structure, bonding, and properties of these novel complexes. This guide will outline the expected experimental protocols and the nature of the data that would be generated.

Anticipated Experimental Protocols and Data Presentation

Should research on this compound metal complexes become available, a systematic characterization would be expected. The following sections detail the standard experimental methodologies and how the resulting data would be presented for comparative analysis.

Experimental Protocols:

  • General Synthesis of Metal Complexes: A typical synthesis would involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, nickel, cobalt, or platinum) with this compound in a suitable solvent. The reaction conditions, including temperature, pH, and reaction time, would be optimized to obtain the desired complex. Purification would likely be achieved through recrystallization.

  • Spectroscopic Characterization:

    • Infrared (IR) Spectroscopy: To confirm the coordination of the diamine ligand to the metal center, IR spectra of the free ligand and the metal complexes would be compared. Shifts in the vibrational frequencies of the N-H and C=N bonds of the isoquinoline ring would provide evidence of coordination.

    • UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra would be recorded to study the electronic transitions within the complexes. The d-d transitions for transition metal complexes and charge transfer bands would offer insights into the geometry of the coordination sphere.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pt(II)), ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would be analyzed.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.

  • Structural and Thermal Analysis:

    • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal ion.

    • Thermogravimetric Analysis (TGA): TGA would be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Data Presentation:

Quantitative data from these experiments would be summarized in tables for easy comparison across a series of metal complexes.

Table 1: Comparative Spectroscopic Data for Hypothetical M(this compound)Cl₂ Complexes

Metal (M)Key IR Bands (cm⁻¹) (Δν N-H)UV-Vis λ_max (nm) (Assignment)¹H NMR (ppm) (Δδ aromatic protons)
Cu(II)Data not availableData not availableNot applicable (paramagnetic)
Ni(II)Data not availableData not availableNot applicable (paramagnetic)
Co(II)Data not availableData not availableNot applicable (paramagnetic)
Pt(II)Data not availableData not availableData not available
Zn(II)Data not availableData not availableData not available

Table 2: Comparative Thermal Analysis Data for Hypothetical M(this compound)Cl₂ Complexes

Metal (M)Decomposition Onset (°C)Residue (%)Proposed Residue
Cu(II)Data not availableData not availableData not available
Ni(II)Data not availableData not availableData not available
Co(II)Data not availableData not availableData not available
Pt(II)Data not availableData not availableData not available
Zn(II)Data not availableData not availableData not available

Visualization of Experimental Workflow and Potential Applications

The synthesis and characterization of this compound metal complexes would follow a logical workflow. Furthermore, based on related compounds, these complexes could have potential applications in areas such as catalysis or medicinal chemistry, particularly as anticancer agents, a field where platinum-diamine complexes have shown significant promise.[1]

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_characterization Characterization cluster_application Potential Application synthesis Reaction of Metal Salt with this compound isolation Isolation and Purification (e.g., Recrystallization) synthesis->isolation spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR, MS) isolation->spectroscopy structural Structural Analysis (X-ray Crystallography) isolation->structural thermal Thermal Analysis (TGA) isolation->thermal application Evaluation of Properties (e.g., Catalytic, Biological) spectroscopy->application structural->application

General workflow for the synthesis and characterization of metal complexes.

potential_anticancer_pathway MetalComplex This compound Metal Complex CellUptake Cellular Uptake MetalComplex->CellUptake DNA_Binding Interaction with DNA CellUptake->DNA_Binding Apoptosis Induction of Apoptosis DNA_Binding->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Hypothetical signaling pathway for anticancer activity.

Conclusion and Future Outlook

The field of this compound metal complexes appears to be largely unexplored, presenting a fertile ground for new research. The synthesis and characterization of these compounds would contribute valuable knowledge to the field of coordination chemistry. Future studies are needed to isolate and characterize these complexes, which would then allow for a direct and meaningful comparative analysis of their properties. Such research could unveil novel compounds with interesting catalytic, electronic, or biological activities. Researchers in materials science and drug development are encouraged to investigate this promising, yet uncharacterized, class of ligands and their metal complexes.

References

"comparative study of the fluorescent properties of isoquinoline diamines"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Fluorescent Properties of Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of various isoquinoline derivatives, offering a valuable resource for the selection and application of these compounds in research and drug development. The data presented is compiled from peer-reviewed studies, with a focus on derivatives of isoquinoline-3-amine and 3-hydroxyisoquinoline, which have shown significant promise as fluorophores.

Comparative Analysis of Photophysical Properties

The following table summarizes the key fluorescent properties of selected isoquinoline derivatives. These compounds exhibit a range of absorption and emission characteristics, as well as varying quantum yields, largely influenced by their structural substitutions.

Compound Name/StructureExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Solvent/ConditionsReference
1-(isoquinolin-3-yl)azetidin-2-one (3a)35642640600.9630.1 M H₂SO₄[1]
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b)36343347500.8170.1 M H₂SO₄[2]
N-(isoquinolin-3-yl)acetamide (3c)36844245000.7300.1 M H₂SO₄[2]
1-(isoquinolin-3-yl)piperidin-2-one (3d)36443546500.7710.1 M H₂SO₄[2]
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)37744550830.6540.1 M H₂SO₄[2]
1-(isoquinolin-3-yl)-1H-benzo[d]imidazol-2(3H)-one (3f)36041820320.1870.1 M H₂SO₄[2]
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one (5)380448Not Reported0.4790.1 M H₂SO₄[2]
Highly functionalized 3-Hydroxyisoquinoline (ISO-1)358-383395-446Not Reported0.20 - 0.90Not Specified[3][4]

Experimental Methodologies

The data presented in this guide is based on standardized experimental protocols for characterizing the fluorescent properties of chemical compounds.

Measurement of Absorption and Fluorescence Spectra

Absorption spectra were recorded using a Perkin-Elmer Lambda UV/VIS (Evolution 300 UV-vis) spectrophotometer.[1][5] Fluorescence spectra were measured on a Hitachi F-7000 (Scinco FS-2) fluorescence spectrometer.[1][5] All measurements were conducted at room temperature (22 ± 2 °C) with spectra recorded between 190 and 600 nm.[1] The test compounds were typically dissolved in 0.1 M H₂SO₄.[1]

Determination of Fluorescence Quantum Yield

Fluorescence quantum yields (Φf) were determined relative to a standard solution of quinine sulfate in 0.1 M H₂SO₄, which has a known quantum yield of 0.577 when excited at 350 nm.[2][5] This comparative method is a widely accepted practice for determining the efficiency of a compound's fluorescence.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the fluorescent properties of isoquinoline derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis synthesis Synthesis of Isoquinoline Derivatives purification Purification (e.g., TLC) synthesis->purification dissolution Dissolution in Solvent (e.g., 0.1 M H₂SO₄) purification->dissolution uv_vis UV-Vis Spectrophotometry (Absorption Spectrum) dissolution->uv_vis fluor_spec Fluorescence Spectrometry (Emission Spectrum) dissolution->fluor_spec quantum_yield Quantum Yield Calculation (vs. Quinine Sulfate) uv_vis->quantum_yield fluor_spec->quantum_yield data_table Tabulation of Properties (λex, λem, Φf, ε) quantum_yield->data_table

Experimental workflow for fluorescence characterization.

Discussion

The fluorescent properties of isoquinoline derivatives are highly dependent on their chemical structure. For instance, 1-(isoquinolin-3-yl)azetidin-2-one (3a) exhibits a remarkably high quantum yield of 0.963, which may be attributed to its rigid four-membered ring structure that restricts rotation and stabilizes the excited state.[1] In contrast, the introduction of a larger, more flexible ring system or additional aromatic groups can lead to a decrease in the quantum yield, as seen with other derivatives in the table.

The choice of solvent can also significantly impact the fluorescent properties of these compounds, although the data presented here is consistently in an acidic aqueous medium. Researchers should consider the intended application environment when selecting a fluorescent probe.

Conclusion

Isoquinoline derivatives represent a versatile class of fluorophores with tunable photophysical properties.[2][3] Their strong fluorescence and the relative ease of modifying their chemical structure make them attractive candidates for the development of novel fluorescent probes for various biological and medicinal applications.[6][7] This guide provides a foundational comparison to aid in the selection of appropriate isoquinoline-based compounds for specific research needs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Isoquinoline-7,8-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary

Based on data for related aromatic amines, Isoquinoline-7,8-diamine should be handled as a hazardous substance with the potential for acute toxicity, irritation, and possible long-term health effects.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing.[3]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept buttoned.
Respiratory Protection Use in a certified chemical fume hoodAll work with solid or solutions of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential for laboratory safety.

Diagram: Safe Handling and Disposal Workflow for this compound

Safe Handling and Disposal Workflow prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE decon Decontamination handling->decon After handling spill Spill Response handling->spill In case of a spill waste Waste Collection decon->waste Collect all waste disposal Disposal waste->disposal Follow institutional guidelines spill->decon After cleanup

Experimental Protocol: General Synthesis of Isoquinoline Derivatives

While a specific protocol for the synthesis of this compound is not provided, the synthesis of similar isoquinoline derivatives often involves multi-step reactions. A general workflow is outlined below, emphasizing safety at each stage. The synthesis of isoquinoline compounds can be achieved through various methods, including the Bischler–Napieralski reaction and the Pictet-Spengler synthesis.[1][4]

  • Reaction Setup : All reactions should be set up in a clean, dry, and certified chemical fume hood. Glassware should be inspected for cracks or defects.

  • Reagent Handling : Reagents, especially acylating agents and catalysts, should be handled with extreme care, using appropriate PPE.

  • Reaction Monitoring : The progress of the reaction should be monitored using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification : Post-reaction work-up, including quenching, extraction, and purification (e.g., chromatography), should be conducted in the fume hood.

  • Product Isolation : The final product should be isolated and dried in a well-ventilated area or under vacuum.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
Contaminated PPE Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste bag and disposed of according to institutional guidelines.
Empty Containers "Empty" containers that held this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of as regular solid waste, following institutional procedures.[5]

All waste must be disposed of through the institution's environmental health and safety office.[2]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency ScenarioResponse Procedure
Minor Spill (in a fume hood) 1. Alert others in the immediate area. 2. Wear appropriate PPE, including double gloves, a lab coat, and eye protection. 3. Contain the spill with an absorbent material (e.g., vermiculite, sand). 4. Carefully collect the absorbed material into a labeled hazardous waste container. 5. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Major Spill (outside a fume hood) 1. Evacuate the immediate area and alert others. 2. Contact the institution's emergency response team or environmental health and safety office immediately. 3. Provide details of the spilled substance. 4. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing while under the safety shower. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.